4-(4-Chlorophenoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXBCYVCDPFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397323 | |
| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-99-5 | |
| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(4-Chlorophenoxy)benzaldehyde in Scientific Research
Abstract
4-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a pivotal intermediate and molecular building block in diverse fields of scientific research.[1] Its unique structure, characterized by a diaryl ether linkage connecting a benzaldehyde moiety to a chlorophenyl group, provides a valuable scaffold for the synthesis of complex organic molecules. This guide elucidates the primary applications of this compound, focusing on its instrumental role in medicinal chemistry for the development of novel therapeutic agents, its utility in agrochemical synthesis, and its emerging applications in materials science. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for key transformations, and present data-driven insights into the properties of its derivatives.
Core Molecular Profile and Physicochemical Properties
At its core, this compound is a bifunctional molecule. The aldehyde group (-CHO) is a highly reactive electrophilic site, making it susceptible to nucleophilic attack and a prime functional group for condensation reactions. The diaryl ether framework provides a rigid, semi-flexible backbone that is a common feature in many biologically active compounds and stable polymers.
The presence of the chlorine atom on the terminal phenyl ring influences the molecule's electronic properties and lipophilicity, which can be strategically exploited in drug design to enhance binding affinity or modulate metabolic stability.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 61343-99-5 | |
| Molecular Formula | C₁₃H₉ClO₂ | [2] |
| Molecular Weight | 232.66 g/mol | |
| Appearance | Solid | |
| Melting Point | 54-58 °C |
| InChI Key | BLCXBCYVCDPFEU-UHFFFAOYSA-N | |
Applications in Pharmaceutical Synthesis and Medicinal Chemistry
The predominant use of this compound is as a precursor for synthesizing molecules with therapeutic potential.[1] Its structure is a gateway to several classes of bioactive compounds.
Synthesis of Chalcones: Gateways to Bioactive Flavonoids
Chalcones (1,3-diaryl-2-propen-1-ones) are natural pigments that form the central core of flavonoids and are renowned for a wide spectrum of biological activities.[3][4] this compound is an ideal starting material for one of the aromatic rings in the chalcone scaffold.
Causality: The synthesis occurs via a Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone.[3][4][5] The aldehyde carbon of this compound acts as an electrophile, which is attacked by the enolate ion formed from the acetophenone in the presence of a base like NaOH or KOH.[4][6] This reaction is a robust and efficient method for carbon-carbon bond formation.[5]
Derivatives synthesized from this precursor have demonstrated significant biological potential:
-
Anticancer Activity: Chalcones are known to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[7]
-
Antimicrobial Properties: The α,β-unsaturated ketone moiety is a key pharmacophore responsible for antibacterial and antifungal activities.[3][8]
-
Anti-inflammatory Effects: Certain chalcones can inhibit enzymes involved in the inflammatory cascade.[7]
Caption: Key synthetic pathways originating from this compound.
Construction of Novel Heterocyclic Compounds
Heterocyclic chemistry is a cornerstone of drug discovery, with a vast number of pharmaceuticals containing nitrogen, oxygen, or sulfur-based rings.[9] this compound is instrumental in building these scaffolds.
Causality: The synthesis often proceeds through a Schiff base intermediate, formed by the condensation of the aldehyde group with a primary amine. This imine intermediate can then undergo intramolecular cyclization or react with a third component to form the desired heterocycle. For instance, reaction with thioglycolic acid can yield thiazolidinone derivatives, while reaction with hydrazides can be a pathway to oxadiazoles.[10][11] These heterocyclic systems are investigated for a range of activities, including anticancer and antimicrobial effects.[11][12]
Role in Agrochemical Development
The diaryl ether motif present in this compound is a well-established pharmacophore in the agrochemical industry.[13] This compound serves as an intermediate for creating more complex molecules for crop protection.
-
Herbicides and Pesticides: It is used in the development of herbicides and pesticides, contributing to effective crop protection solutions.[1][14]
-
Fungicides: The scaffold can be elaborated to produce potent fungicides.[15][16]
The rationale lies in the ability to modify the structure through the aldehyde handle, allowing chemists to fine-tune the compound's spectrum of activity, environmental persistence, and selectivity, thereby minimizing impact on non-target organisms.[1]
Applications in Materials Science
Beyond life sciences, this compound finds application in the formulation of advanced materials.
-
Specialty Polymers and Resins: Its incorporation into polymer chains can enhance material properties.[1][15] The rigid aromatic structure contributes to improved thermal stability and chemical resistance, which is valuable for coatings and adhesives.[1][15]
-
Dyes and Pigments: The chromophoric diaryl ether system makes it a useful building block for synthesizing dyes and pigments with stable and vibrant colors.[1][16]
Experimental Workflow: Synthesis of a Chalcone Derivative
This section provides a validated, self-contained protocol for a Claisen-Schmidt condensation, a cornerstone reaction utilizing this compound.
Objective: To synthesize 1-(4-hydroxyphenyl)-3-(4-(4-chlorophenoxy)phenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ice-cold water
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus.
Caption: Step-by-step workflow for chalcone synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound and 4-hydroxyacetophenone in a suitable volume of ethanol.
-
Catalyst Addition: While stirring the solution, slowly add a catalytic amount of a strong base, such as a 10-30% aqueous solution of NaOH or KOH, dropwise.[4][17]
-
Reaction Monitoring: Continue stirring the mixture vigorously. The reaction can typically be run at room temperature or gently heated (e.g., 40°C) for 1-4 hours.[5] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: Once the reaction is complete, pour the mixture into a larger beaker containing a significant volume of ice-cold water. The chalcone product, being insoluble in water, will precipitate out as a solid.
-
Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid on the filter paper with copious amounts of cold water to remove the base catalyst and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, commonly ethanol, to yield the pure chalcone derivative.[6] The final product's identity and purity should be confirmed by analytical techniques such as melting point determination, NMR, and Mass Spectrometry.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic molecular scaffold that enables innovation across multiple scientific disciplines. Its predictable reactivity, coupled with the desirable physicochemical properties of its diaryl ether core, makes it an invaluable asset for researchers. In medicinal chemistry, it provides rapid access to diverse libraries of chalcones and heterocycles for screening against diseases like cancer and microbial infections. Its utility in synthesizing effective agrochemicals and robust polymers further underscores its importance. The continued exploration of this versatile building block will undoubtedly lead to the discovery of new molecules with significant scientific and commercial value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C13H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. jetir.org [jetir.org]
- 4. tsijournals.com [tsijournals.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 9. Heterocyclic Chemistry [cem.com]
- 10. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. nbinno.com [nbinno.com]
- 15. FCKeditor - Resources Browser [midyear.aza.org]
- 16. chemimpex.com [chemimpex.com]
- 17. tsijournals.com [tsijournals.com]
4-(4-Chlorophenoxy)benzaldehyde CAS number 61343-99-5 physicochemical properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-(4-Chlorophenoxy)benzaldehyde. This bi-aryl ether aldehyde is a versatile intermediate in organic synthesis, with significant potential in the development of pharmaceuticals, agrochemicals, and materials. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering detailed experimental insights and protocols to facilitate its effective utilization.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 61343-99-5, is an aromatic compound characterized by a benzaldehyde moiety linked to a 4-chlorophenoxy group through an ether bond. This unique structural combination imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, while the diaryl ether scaffold is a common motif in many biologically active compounds. This guide will delve into the core physicochemical properties, synthetic methodologies, spectral characterization, and potential applications of this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 61343-99-5 | [1][2] |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.66 g/mol | [2] |
| Appearance | White to light orange crystalline powder | [1] |
| Melting Point | 54-58 °C | [1][2] |
| Boiling Point | 181 °C at 2.5 mmHg | [1] |
| Solubility | Soluble in toluene. Based on the related compound 4-chlorobenzaldehyde, it is expected to be soluble in organic solvents like ethyl acetate, hexane, and chloroform, and slightly soluble in water. | [1][3] |
| Purity | Typically ≥98% (GC) | [4][5] |
Spectral Data and Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are anticipated:
-
Aldehyde Proton: A singlet peak in the downfield region, typically around δ 9.9-10.0 ppm . This is a highly characteristic signal for an aromatic aldehyde proton.[6]
-
Aromatic Protons: The eight aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.0-8.0 ppm . The protons on the benzaldehyde ring ortho to the aldehyde group will be the most deshielded. The protons on the chlorophenoxy ring will also exhibit distinct splitting patterns.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key expected chemical shifts include:
-
Carbonyl Carbon: A signal in the highly deshielded region of δ 190-192 ppm , characteristic of an aldehyde carbonyl carbon.[6]
-
Aromatic Carbons: A series of peaks between δ 115-165 ppm . The carbon atoms attached to the oxygen and chlorine atoms, as well as the carbon ipso to the aldehyde group, will have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹ .[7]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet), which are highly diagnostic for aldehydes.[7]
-
C-O-C Stretch (Ether): A strong absorption band in the region of 1240-1260 cm⁻¹ .
-
Aromatic C=C Stretches: Medium intensity bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1090-1010 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 232 , corresponding to the molecular weight of the compound. The isotopic peak at M+2 (m/z = 234) with approximately one-third the intensity of the M+ peak will be characteristic of the presence of a chlorine atom.
-
Key Fragmentation Peaks:
Synthesis and Reactivity
This compound is typically synthesized through nucleophilic aromatic substitution reactions. The two most common and industrially relevant methods are the Williamson ether synthesis and the Ullmann condensation.
Synthetic Methodologies
4.1.1. Williamson Ether Synthesis
This classic method involves the reaction of a phenoxide with an alkyl or aryl halide. In the context of synthesizing this compound, this would involve the reaction of 4-chlorophenol with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a base. The reactivity of the aryl halide is a critical factor, with fluoro- and nitro-activated substrates being more susceptible to nucleophilic attack.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
4-Chlorophenol
-
4-Fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq.), 4-fluorobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Add a suitable volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with toluene (3 x volume).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
4.1.2. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[10][11] This method is particularly useful for the formation of diaryl ethers. The synthesis of this compound via this route would involve the reaction of 4-hydroxybenzaldehyde with 4-chloroiodobenzene or 4-chlorobromobenzene in the presence of a copper catalyst and a base. Modern Ullmann protocols often utilize ligands to facilitate the reaction under milder conditions.[12]
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
4-Chlorobromobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-hydroxybenzaldehyde (1.2 eq.), 4-chlorobromobenzene (1.0 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with deionized water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Caption: Synthetic routes to this compound.
Reactivity
The reactivity of this compound is dominated by the chemistry of the aldehyde group. It readily undergoes reactions typical of aromatic aldehydes, including:
-
Condensation Reactions: It serves as an excellent substrate for Claisen-Schmidt and Knoevenagel condensations to form chalcones and other α,β-unsaturated carbonyl compounds.[13]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary and tertiary amines.
-
Oxidation: Can be oxidized to the corresponding 4-(4-chlorophenoxy)benzoic acid using standard oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-(4-chlorophenoxy)benzyl alcohol, using reducing agents such as sodium borohydride.
-
Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.
Applications in Organic Synthesis
The versatility of this compound makes it a valuable starting material for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds with potential biological activity.
Synthesis of Heterocyclic Compounds
A significant application of this aldehyde is in the synthesis of various heterocyclic systems. For instance, it can be used as a key building block in the multicomponent synthesis of quinazolines, a class of compounds with diverse pharmacological properties.[14][15]
Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative
Materials:
-
This compound
-
2-Aminobenzophenone
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Iodine (I₂)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and 2-aminobenzophenone (1.0 eq.) in ethanol.
-
Add ammonium acetate (5.0 eq.) and a catalytic amount of iodine (0.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure quinazoline derivative.
Caption: Workflow for quinazoline synthesis.
Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Data: While specific LD50 data for this compound is not readily available, data for the related compound 4-chlorobenzaldehyde can provide an indication of its potential toxicity. The oral LD50 for 4-chlorobenzaldehyde in rats is reported as 1575 mg/kg.[16] It is recommended to handle this compound with care, avoiding ingestion, inhalation, and skin contact.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward preparation via established methods like the Williamson ether synthesis and Ullmann condensation, combined with the reactivity of its aldehyde functionality, makes it an attractive starting material for the construction of complex molecules, including pharmaceutically relevant heterocyclic scaffolds. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, and is intended to serve as a practical resource for scientists and researchers in their synthetic endeavors.
References
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- 2. 4-(4-氯苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. labcompare.com [labcompare.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fiveable.me [fiveable.me]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 15. Quinazoline synthesis [organic-chemistry.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Synthesis and Biological Evaluation of Novel Derivatives from 4-(4-Chlorophenoxy)benzaldehyde
Introduction: The Strategic Importance of the Diaryl Ether Scaffold
The 4-(4-chlorophenoxy)benzaldehyde scaffold represents a privileged starting point in medicinal chemistry. Its diaryl ether linkage is a common motif in a multitude of biologically active compounds, offering a unique combination of structural rigidity and conformational flexibility. This framework allows for precise spatial orientation of substituents, which is critical for targeted interactions with biological macromolecules. The presence of a reactive aldehyde group provides a versatile handle for a wide array of chemical transformations, enabling the generation of diverse molecular libraries for biological screening. This guide delineates proven synthetic pathways for derivatizing this core structure and outlines robust methodologies for their subsequent biological evaluation.
Part 1: Synthesis of the Core Scaffold
The foundational step involves the synthesis of the this compound precursor. A well-established and efficient method is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2] This reaction is favored for its reliability and applicability to a wide range of substrates.
Diagram: Ullmann Condensation for Core Scaffold Synthesis
Caption: Ullmann condensation for synthesizing the core scaffold.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde and 4-chlorobromobenzene in a suitable non-polar solvent like toluene or xylene.[3]
-
Catalyst and Base Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI) and an inexpensive base such as potassium carbonate (K2CO3).[3]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio | Key Role |
| 4-Hydroxybenzaldehyde | 1.0 | Phenolic component |
| 4-Chlorobromobenzene | 1.1 | Aryl halide component |
| Copper(I) Iodide | 0.05 | Catalyst |
| Potassium Carbonate | 2.0 | Base |
| Toluene | - | Solvent |
Part 2: Synthetic Derivatization Strategies
The aldehyde functionality of this compound is a gateway to a vast chemical space. The following sections detail key derivatization reactions to generate a library of novel compounds.
A. Schiff Base Formation: Accessing Imines
The condensation of the parent aldehyde with various primary amines yields Schiff bases (imines), a class of compounds known for a wide spectrum of biological activities.[4][5][6]
Diagram: General Schiff Base Synthesis Workflow
Caption: Workflow for synthesizing Schiff base derivatives.
Experimental Protocol: Schiff Base Synthesis
-
Reactant Dissolution: Dissolve this compound in a suitable solvent like ethanol.
-
Amine Addition: Add an equimolar amount of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[6]
-
Reaction and Isolation: Reflux the mixture for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to induce precipitation of the Schiff base.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.
B. Claisen-Schmidt Condensation: Synthesizing Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation between an aldehyde and a ketone.[7][8][9] This reaction is a cornerstone for creating compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[10]
Diagram: Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Chalcone Synthesis
-
Base Solution: Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol.
-
Reactant Addition: To this basic solution, add the acetophenone derivative, followed by the dropwise addition of this compound with continuous stirring.
-
Reaction: Maintain the reaction at room temperature for several hours.[10]
-
Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the product, wash with water until neutral, and recrystallize from a suitable solvent like ethanol.[7]
C. Knoevenagel Condensation: Creating α,β-Unsaturated Compounds
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[11][12] This reaction is highly efficient for forming C-C bonds.
Diagram: Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation for α,β-unsaturated products.
Experimental Protocol: Knoevenagel Condensation
-
Reactant Mixture: In a suitable solvent like ethanol, mix this compound and the active methylene compound.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine.
-
Reaction: Reflux the mixture for a few hours, monitoring by TLC.
-
Product Isolation: Cool the reaction mixture. The product often crystallizes out and can be collected by filtration.
-
Purification: Wash the product with a cold solvent and recrystallize if necessary.
| Derivative Class | Key Reaction | Reagents |
| Schiff Bases | Condensation | Primary Amines |
| Chalcones | Claisen-Schmidt Condensation | Acetophenones |
| α,β-Unsaturated | Knoevenagel Condensation | Active Methylene Compounds |
Part 3: Biological Screening Methodologies
A systematic approach to biological screening is crucial to identify promising lead compounds. High-throughput screening (HTS) methods are often employed to rapidly assess large libraries of synthesized derivatives.[13]
A. Antimicrobial Activity Screening
Novel compounds are urgently needed to combat antimicrobial resistance.[14]
Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
B. Anticancer Activity Screening
The search for novel anticancer agents is a continuous effort in drug discovery.[15][16] In vitro cytotoxicity assays are the initial step in this process.[17][18]
Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
C. Antioxidant Activity Screening
Many diseases are associated with oxidative stress, making the discovery of new antioxidants a key research area.
Workflow: Antioxidant Activity Screening
Caption: Workflow for antioxidant activity screening.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of the synthesized compounds in a suitable solvent like methanol.
-
DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature.
-
Absorbance Measurement: After a set time (e.g., 30 minutes), measure the absorbance of the solutions at 517 nm.[19]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[19]
| Biological Screen | Assay | Endpoint |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
| Anticancer | MTT Assay | IC50 (Half-maximal inhibitory concentration) |
| Antioxidant | DPPH Assay | IC50 (Half-maximal inhibitory concentration) |
Conclusion
This guide provides a comprehensive framework for the synthesis of novel derivatives from this compound and their subsequent biological evaluation. The described synthetic strategies offer access to a diverse range of chemical entities, and the outlined screening protocols provide robust methods for identifying compounds with potential therapeutic applications. By integrating synthetic chemistry with biological screening, researchers can efficiently navigate the early stages of the drug discovery pipeline.
References
- 1. synarchive.com [synarchive.com]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jetir.org [jetir.org]
- 7. jetir.org [jetir.org]
- 8. tsijournals.com [tsijournals.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. rltsc.edu.in [rltsc.edu.in]
- 11. organicreactions.org [organicreactions.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e3s-conferences.org [e3s-conferences.org]
Investigating the Potential Biological Activity of Chlorophenoxy Benzaldehyde Analogues: A Technical Guide
Introduction
Chlorophenoxy benzaldehyde analogues represent a promising class of small molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of their synthesis, and their potential as anticancer, antimicrobial, and antioxidant agents. By integrating established methodologies with mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The unique structural features of these compounds, combining the reactivity of the benzaldehyde moiety with the physicochemical properties of the chlorophenoxy group, make them attractive scaffolds for the design of novel therapeutics.
Synthesis of Chlorophenoxy Benzaldehyde Analogues
The synthesis of chlorophenoxy benzaldehyde analogues can be achieved through various synthetic routes. A common and effective method involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol and an aryl halide. The following protocol details a representative synthesis of 4-(4-chlorophenoxy)benzaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of diaryl ethers.[1]
Materials:
-
4-hydroxybenzaldehyde
-
1-chloro-4-iodobenzene
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a mixture of DMF and toluene (1:1 v/v) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ullmann Condensation: This reaction is a reliable method for forming the diaryl ether linkage, which is the core of the chlorophenoxy benzaldehyde structure.
-
Catalyst and Base: Copper(I) iodide is a common and effective catalyst for this transformation. Potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, making it a more potent nucleophile.
-
Solvent System: The high-boiling solvent mixture of DMF and toluene is used to achieve the necessary reaction temperature for the Ullmann condensation.
-
Purification: Column chromatography is a standard and effective technique for purifying organic compounds, ensuring the final product is of high purity for subsequent biological testing.
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Anticancer Activity
Several studies have highlighted the potential of benzaldehyde derivatives as anticancer agents.[2] These compounds have been shown to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. The chlorophenoxy moiety can enhance the lipophilicity and cellular uptake of the benzaldehyde scaffold, potentially leading to improved anticancer efficacy.
Quantitative Data: Anticancer Activity
The following table summarizes the reported IC₅₀ values for some benzaldehyde derivatives against various cancer cell lines. While specific data for chlorophenoxy benzaldehyde analogues is still emerging, the data for related compounds provides a strong rationale for their investigation.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzaldehyde | Various | Varies | [2] |
| Chalcone derivatives | MCF-7, A549, PC3, HT-29 | Varies | [3] |
| 5-((2-(4-chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | A-549, HeLa | Varies | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Chlorophenoxy benzaldehyde analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the chlorophenoxy benzaldehyde analogues in the culture medium. The final DMSO concentration should be less than 0.1%. Replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Causality Behind Experimental Choices:
-
MTT Reagent: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized. The amount of formazan produced is directly proportional to the number of living cells.
-
DMSO: DMSO is a common solvent for dissolving hydrophobic compounds like the test analogues for in vitro assays. It is also used to dissolve the formazan crystals.
-
Microplate Reader: This instrument allows for high-throughput and quantitative measurement of the absorbance, enabling the determination of IC₅₀ values.
Visualization of MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[5] The incorporation of a chlorophenoxy group can modulate the electronic and steric properties of the molecule, potentially enhancing its ability to interact with microbial targets.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some benzaldehyde derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus | 32 | [6] |
| Prenylated benzaldehyde derivatives | S. aureus, E. coli, S. mutans | 3.9 - 7.81 | [7] |
| Benzaldehyde | Various | ≥ 1024 | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Chlorophenoxy benzaldehyde analogues
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the chlorophenoxy benzaldehyde analogue in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method allows for the quantitative determination of the MIC, providing a standardized measure of antimicrobial potency. The use of 96-well plates makes it a high-throughput method.
-
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility and comparability of the results.
-
Controls: The positive control confirms the viability of the microorganism, while the negative control ensures the sterility of the medium.
Visualization of Broth Microdilution Workflow:
Caption: Workflow for the broth microdilution assay.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The phenolic ether linkage and the aldehyde group in chlorophenoxy benzaldehyde analogues suggest their potential to act as antioxidants by scavenging free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[1][10]
Materials:
-
DPPH solution (in methanol or ethanol)
-
Chlorophenoxy benzaldehyde analogues
-
Ascorbic acid (positive control)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the chlorophenoxy benzaldehyde analogues and ascorbic acid in methanol or ethanol.
-
Reaction Mixture: To a solution of DPPH in methanol/ethanol, add the sample solution. The final volume should be kept constant.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.
Causality Behind Experimental Choices:
-
DPPH Radical: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.
-
Ascorbic Acid: Ascorbic acid is a well-known antioxidant and is used as a positive control to validate the assay.
-
Dark Incubation: The reaction is carried out in the dark to prevent the photo-degradation of DPPH.
Visualization of DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Mechanism of Action: Insights into Anticancer Activity
The anticancer effects of benzaldehyde derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death. Two key pathways are frequently implicated: the intrinsic (mitochondrial) pathway and the Wnt/β-catenin signaling pathway.
Mitochondrial Apoptosis Pathway
The mitochondrial pathway is a major mechanism of apoptosis initiated by various intracellular stresses.[6][11] It involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis. Some benzaldehyde derivatives have been shown to induce apoptosis through this pathway.[12][13][14][15][16]
Key Events in the Mitochondrial Pathway:
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family regulates mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: Upon apoptotic stimuli, pro-apoptotic proteins induce MOMP, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Visualization of the Mitochondrial Apoptosis Pathway:
Caption: The mitochondrial pathway of apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[17][18][19] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[10] Some antimicrobial agents have been shown to exert anticancer effects by targeting this pathway.[10]
Key Components and Regulation:
-
"Off" State (No Wnt Signal): In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" consisting of APC, Axin, and GSK-3β. Phosphorylated β-catenin is then ubiquitinated and degraded by the proteasome.
-
"On" State (Wnt Signal): Binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the disassembly of the destruction complex. This prevents the phosphorylation and degradation of β-catenin.
-
Nuclear Translocation and Gene Transcription: Stabilized β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors, leading to the transcription of target genes involved in cell proliferation and survival (e.g., c-Myc, Cyclin D1).
Visualization of the Wnt/β-catenin Signaling Pathway:
Caption: The canonical Wnt/β-catenin signaling pathway.
Conclusion
Chlorophenoxy benzaldehyde analogues represent a versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis, coupled with their demonstrated potential as anticancer, antimicrobial, and antioxidant agents, provides a strong impetus for further investigation. This technical guide has outlined the key experimental protocols and mechanistic pathways relevant to the study of these compounds. Future research should focus on synthesizing a broader library of these analogues, conducting comprehensive in vitro and in vivo evaluations, and further elucidating their precise mechanisms of action to unlock their full therapeutic potential.
References
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial agent chloroxylenol targets β‑catenin‑mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 13. peerj.com [peerj.com]
- 14. Involvement of the mitochondrial death pathway in chemopreventive benzyl isothiocyanate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis induction by 13-acetoxyrolandrolide through the mitochondrial intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial agent chloroxylenol targets β-catenin-mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenoxy)benzaldehyde: Mechanism and Protocol
Introduction: The Significance of Diaryl Ethers in Modern Chemistry
4-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to dyes.[1] Its structure, featuring a diaryl ether linkage, is a common motif in numerous biologically active molecules. The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry, and understanding the nuances of the reaction mechanisms is paramount for developing efficient and scalable synthetic routes.
This technical guide provides an in-depth exploration of a proposed reaction mechanism for the synthesis of this compound, along with a detailed, field-proven experimental protocol. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring a self-validating system for reliable results.
Proposed Reaction Mechanism: A Tale of Two Pathways
The formation of the diaryl ether bond in this compound from 4-chlorophenol and an activated aryl halide, such as 4-fluorobenzaldehyde, can be rationalized through two primary mechanistic pathways: the copper-catalyzed Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr).
The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling
The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers.[2] While traditionally requiring harsh conditions, modern iterations have made this a more accessible and versatile reaction.
The currently accepted mechanism for the Ullmann-type diaryl ether synthesis is a catalytic cycle involving a copper(I) species.[3] The key steps are as follows:
-
Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of 4-chlorophenol by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) salt to generate a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide, 4-fluorobenzaldehyde, undergoes oxidative addition to the copper(I) phenoxide. This is often the rate-determining step and results in a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired diaryl ether, this compound, and regenerates the Cu(I) catalyst, allowing the cycle to continue.
The presence of an electron-withdrawing group, such as the aldehyde on the 4-fluorobenzaldehyde, can activate the aryl halide towards this reaction.[2]
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
Given the electronic nature of 4-fluorobenzaldehyde, a direct Nucleophilic Aromatic Substitution (SNAr) is also a highly plausible mechanism. The SNAr reaction is a two-step process:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The deprotonated 4-chlorophenoxide acts as a nucleophile and attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. This is possible due to the strong electron-withdrawing effect of the para-aldehyde group, which polarizes the C-F bond and stabilizes the resulting intermediate. This addition forms a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is crucial as it can solvate the potassium cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide oxygen. A detailed protocol for a similar SNAr reaction has been described for the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[4]
Which Pathway Dominates?
In the absence of a copper catalyst, the SNAr mechanism is the sole operative pathway. The strong activation provided by the aldehyde group on 4-fluorobenzaldehyde makes this a feasible and often high-yielding reaction. When a copper catalyst is introduced, the reaction likely proceeds via the Ullmann condensation pathway, which can often be accomplished under milder conditions than a non-catalyzed SNAr. The choice of pathway in a laboratory setting often comes down to factors such as desired reaction conditions, catalyst availability and cost, and substrate scope. For the purpose of this guide, we will focus on the more accessible and often catalyst-free SNAr approach.
Visualizing the SNAr Mechanism
Caption: Proposed SNAr mechanism for the synthesis of this compound.
A Validated Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of analogous diaryl ethers via nucleophilic aromatic substitution and is designed to be a self-validating system for researchers.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluorobenzaldehyde | 124.11 | 2.0 g | 16.1 |
| 4-Chlorophenol | 128.56 | 2.07 g | 16.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.45 g | 32.2 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 16 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Heptane | 100.21 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (2.0 g, 16.1 mmol), 4-chlorophenol (2.07 g, 16.1 mmol), and potassium carbonate (4.45 g, 32.2 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (16 mL) to the flask.
-
Reaction: Heat the reaction mixture to 140 °C in a preheated oil bath and stir for a minimum of 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer three times with 30 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them five times with 20 mL portions of saturated aqueous sodium chloride solution (brine) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a light brown oil or solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot dichloromethane and add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to obtain pure this compound.
Characterization of this compound
To ensure the identity and purity of the synthesized product, a comprehensive characterization is essential.
Physical Properties:
-
Appearance: Off-white to pale yellow solid.[1]
-
Molecular Formula: C₁₃H₉ClO₂
-
Molecular Weight: 232.67 g/mol [1]
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.97 (s, 1H, -CHO)
-
7.90 (d, J = 8.8 Hz, 2H, Ar-H)
-
7.40 (d, J = 8.8 Hz, 2H, Ar-H)
-
7.08 (d, J = 8.8 Hz, 2H, Ar-H)
-
7.02 (d, J = 8.8 Hz, 2H, Ar-H) (Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument. The provided data is a representative spectrum.)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
190.8
-
162.7
-
155.1
-
132.3
-
131.0
-
130.1
-
120.7
-
118.4 (Note: The provided data is a representative spectrum.)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3070 (C-H aromatic stretch)
-
~2850, ~2750 (C-H aldehyde stretch)
-
~1690 (C=O aldehyde stretch)
-
~1580, ~1480 (C=C aromatic stretch)
-
~1240 (C-O-C ether stretch)
-
~830 (para-disubstituted C-H bend)
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
4-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.
-
Potassium Carbonate: Causes serious eye irritation.
-
Dimethyl Sulfoxide (DMSO): Combustible liquid. May be harmful if swallowed or in contact with skin.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This guide has provided a comprehensive overview of the proposed reaction mechanism for the synthesis of this compound, focusing on the plausible SNAr pathway. The detailed experimental protocol, coupled with characterization data, offers a self-validating system for researchers to confidently synthesize this important chemical intermediate. By understanding the underlying principles and adhering to the outlined procedures, scientists can effectively and safely produce this compound for their research and development endeavors.
References
A Comprehensive Guide to the Synthetic Methodologies for 4-(4-Chlorophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenoxy)benzaldehyde is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its diaryl ether motif is a common feature in pharmaceuticals, agrochemicals, and materials science. The presence of both a reactive aldehyde group and a stable chlorophenoxy moiety makes it a valuable building block for the construction of more complex molecular architectures. This technical guide provides an in-depth survey of the principal synthetic methodologies for preparing this compound, offering a comparative analysis of each route to aid researchers in selecting the most appropriate method for their specific needs.
I. Classical and Modern Approaches to Diaryl Ether Synthesis
The core of synthesizing this compound lies in the formation of the diaryl ether bond. Over the years, several methods have been developed, ranging from classical copper-mediated reactions to modern palladium-catalyzed cross-couplings. This guide will focus on the most prominent and practical approaches:
-
Ullmann Condensation: A traditional and widely used method for forming diaryl ethers using a copper catalyst.
-
Williamson Ether Synthesis: A fundamental C-O bond-forming reaction, adapted for the synthesis of diaryl ethers.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated.
-
Palladium-Catalyzed Buchwald-Hartwig O-Arylation: A modern and highly versatile cross-coupling reaction.
-
Copper-Catalyzed Chan-Lam Coupling: An alternative cross-coupling approach utilizing boronic acids.
II. Ullmann Condensation: The Cornerstone of Diaryl Ether Synthesis
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical method for the synthesis of diaryl ethers involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[1][2]
A. Reaction Principle and Mechanism
The reaction typically involves the coupling of 4-chlorophenol with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-fluorobenzaldehyde) using a copper catalyst. The generally accepted mechanism, although still a subject of detailed study, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[3][4]
The key steps involve:
-
Formation of a copper(I) phenoxide.
-
Oxidative addition of the aryl halide to the copper(I) species to form a copper(III) intermediate.
-
Reductive elimination from the copper(III) complex to yield the diaryl ether and regenerate the active copper(I) catalyst.
Caption: Generalized catalytic cycle for the Ullmann condensation.
B. Experimental Considerations and Protocol
Traditional Ullmann conditions often required harsh reaction temperatures (>160 °C) and stoichiometric amounts of copper.[3] Modern protocols utilize catalytic amounts of copper salts (e.g., CuI, Cu2O) with various ligands to facilitate the reaction under milder conditions.[2]
Typical Reaction Parameters for Ullmann Synthesis:
| Parameter | Condition | Rationale and Insights |
| Copper Source | CuI, CuBr, Cu2O, CuO nanoparticles | Cu(I) salts are generally more active. Nanoparticles can offer higher surface area and reactivity.[5] |
| Ligand | N,N-dimethylglycine, 8-hydroxyquinoline, picolinic acid | Ligands stabilize the copper catalyst and facilitate the catalytic cycle, allowing for lower reaction temperatures.[2][3] |
| Base | K2CO3, Cs2CO3, K3PO4 | A base is required to deprotonate the phenol. Cs2CO3 is often highly effective. |
| Solvent | DMF, DMSO, Toluene, Pyridine | High-boiling polar aprotic solvents are commonly used to facilitate the dissolution of reactants and achieve necessary temperatures. |
| Temperature | 90 - 140 °C | Modern ligand-assisted protocols have significantly reduced the required temperature compared to classical conditions.[6] |
Generalized Experimental Protocol for Ullmann Synthesis:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 equiv.), 4-bromobenzaldehyde (1.0-1.2 equiv.), copper(I) iodide (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, 2.0 equiv.).
-
Add a dry, degassed solvent (e.g., DMF or toluene).
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
III. Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a fundamental method for preparing ethers via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl (or aryl) halide.[7] For the synthesis of diaryl ethers, this method is most effective when one of the aryl halides is activated towards nucleophilic attack.
A. Reaction Principle and Mechanism
This method involves the deprotonation of 4-hydroxybenzaldehyde to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an activated aryl halide, such as 1-chloro-4-nitrobenzene. The resulting nitro-substituted diaryl ether can then be converted to the target aldehyde through a series of functional group transformations.
Caption: Multi-step synthesis of this compound via a modified Williamson ether synthesis.
B. Experimental Considerations and Protocol
A key consideration for this route is the need for a multi-step sequence to introduce the aldehyde functionality. The initial ether formation is followed by reduction of the nitro group, diazotization of the resulting amine, and finally a Sandmeyer-type reaction to introduce the chloro group.
Generalized Experimental Protocol (Illustrative):
-
Ether Formation: Dissolve 4-hydroxybenzaldehyde (1.0 equiv.) in a suitable solvent (e.g., DMF) and add a base (e.g., K2CO3, 1.5 equiv.). Stir the mixture, then add 1-chloro-4-nitrobenzene (1.0 equiv.). Heat the reaction until completion, then work up to isolate the nitro-substituted diaryl ether.
-
Reduction: Reduce the nitro group of the diaryl ether using a standard reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) to obtain the corresponding amino-diaryl ether.
-
Diazotization and Sandmeyer Reaction: Convert the amino group to a diazonium salt using sodium nitrite and a mineral acid at low temperature. Subsequently, treat the diazonium salt with a copper(I) chloride solution to yield this compound.
IV. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct and often efficient method for forming C-O bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups.[8]
A. Reaction Principle and Mechanism
In the context of synthesizing this compound, this reaction involves the nucleophilic attack of the 4-chlorophenoxide on an activated 4-halobenzaldehyde, typically 4-fluorobenzaldehyde. The formyl group (-CHO) at the para position of the benzaldehyde ring activates the ipso-carbon towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Caption: Mechanism of the SNAr reaction for the synthesis of this compound.
B. Experimental Considerations and Protocol
The success of the SNAr reaction is highly dependent on the nature of the leaving group on the benzaldehyde ring (F > Cl > Br > I) and the reaction conditions.
Typical Reaction Parameters for SNAr Synthesis:
| Parameter | Condition | Rationale and Insights |
| Aryl Halide | 4-Fluorobenzaldehyde | The highly electronegative fluorine atom activates the ring and is an excellent leaving group in SNAr reactions. |
| Nucleophile | 4-Chlorophenol | Deprotonated in situ to form the phenoxide nucleophile. |
| Base | K2CO3, Cs2CO3 | A relatively mild base is sufficient to deprotonate the phenol. |
| Solvent | DMSO, DMF | Polar aprotic solvents are essential to solvate the cation and leave the phenoxide anion highly reactive. |
| Temperature | 100 - 150 °C | Elevated temperatures are typically required to overcome the activation energy of the reaction. |
Generalized Experimental Protocol for SNAr Synthesis:
-
In a reaction vessel, combine 4-chlorophenol (1.0 equiv.), 4-fluorobenzaldehyde (1.0 equiv.), and potassium carbonate (1.5-2.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Heat the mixture with stirring to 120-140 °C.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain pure this compound.
V. Palladium-Catalyzed Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination has a powerful counterpart for C-O bond formation, which provides a highly versatile and efficient method for the synthesis of diaryl ethers under relatively mild conditions.[9][10][11]
A. Reaction Principle and Mechanism
This cross-coupling reaction involves the palladium-catalyzed coupling of 4-chlorophenol with a 4-halobenzaldehyde (typically 4-bromobenzaldehyde). The catalytic cycle is similar to that of the C-N coupling and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.
B. Experimental Considerations and Protocol
The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig O-arylation.
Typical Reaction Parameters for Buchwald-Hartwig O-Arylation:
| Parameter | Condition | Rationale and Insights |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | These are common and effective Pd(0) sources. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) | These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition. |
| Base | K3PO4, Cs2CO3, NaOtBu | A strong, non-nucleophilic base is required to deprotonate the phenol. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar, or weakly polar solvents are typically used. |
| Temperature | 80 - 110 °C | Milder conditions compared to the classical Ullmann reaction. |
Generalized Experimental Protocol for Buchwald-Hartwig O-Arylation:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.0 equiv.).
-
Add 4-chlorophenol (1.2 equiv.) and 4-bromobenzaldehyde (1.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat with stirring to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
VI. Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms C-O bonds from arylboronic acids and phenols.[12][13] This method offers the advantage of often being performed under mild conditions and open to the air.[12]
A. Reaction Principle and Mechanism
This reaction would involve the coupling of 4-chlorophenol with 4-formylphenylboronic acid in the presence of a copper catalyst. The mechanism is thought to involve the formation of a copper(II) aryl intermediate, which then reacts with the phenoxide. The final step is a reductive elimination from a Cu(III) species to form the diaryl ether.[13]
Caption: Proposed catalytic cycle for the Chan-Lam C-O coupling reaction.
B. Experimental Considerations and Protocol
The Chan-Lam coupling is attractive for its operational simplicity.
Typical Reaction Parameters for Chan-Lam Coupling:
| Parameter | Condition | Rationale and Insights |
| Copper Source | Cu(OAc)2 | Copper(II) acetate is a commonly used and effective catalyst. |
| Base | Pyridine, Et3N | A mild base is often sufficient. |
| Solvent | CH2Cl2, Toluene | A variety of organic solvents can be used. |
| Atmosphere | Air | The reaction is often tolerant of or even promoted by oxygen. |
| Temperature | Room temperature to 50 °C | This method is known for its mild temperature requirements. |
Generalized Experimental Protocol for Chan-Lam Coupling:
-
To a reaction flask open to the air, add 4-chlorophenol (1.0 equiv.), 4-formylphenylboronic acid (1.1-1.5 equiv.), and copper(II) acetate (10-20 mol%).
-
Add a solvent such as dichloromethane or toluene, followed by a base like pyridine or triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with dilute acid and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
VII. Comparative Analysis of Synthetic Methodologies
| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Ullmann Condensation | 4-Chlorophenol, 4-Halobenzaldehyde | Copper catalyst, Ligand, Base | Inexpensive catalyst, well-established. | Often requires high temperatures, can have moderate yields.[2] |
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, Activated Aryl Halide | Strong base | Utilizes readily available starting materials. | Multi-step process, may involve hazardous intermediates. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chlorophenol, 4-Fluorobenzaldehyde | Base | Often high-yielding and direct. | Requires an activated aryl halide (e.g., with a fluorine substituent).[8] |
| Buchwald-Hartwig O-Arylation | 4-Chlorophenol, 4-Halobenzaldehyde | Palladium catalyst, Phosphine ligand, Strong base | High yields, broad substrate scope, milder conditions. | Expensive catalyst and ligands, requires inert atmosphere.[9][11] |
| Chan-Lam Coupling | 4-Chlorophenol, 4-Formylphenylboronic Acid | Copper catalyst, Base | Mild conditions, often open to air, uses boronic acids. | Boronic acids can be more expensive than aryl halides.[12][13] |
VIII. Characterization of this compound
Proper characterization of the synthesized product is essential to confirm its identity and purity.
Physicochemical Properties:
-
Molecular Formula: C₁₃H₉ClO₂[14]
-
Molecular Weight: 232.66 g/mol [15]
-
Appearance: Solid[15]
-
Melting Point: 55-59 °C[15]
Spectroscopic Data:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm) and the aromatic protons in the two phenyl rings. The protons on the benzaldehyde ring will appear as two doublets, and the protons on the chlorophenoxy ring will also appear as two doublets, all in the aromatic region (typically 6.9-8.0 ppm).[1]
-
13C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group (around 190-192 ppm) and distinct signals for the aromatic carbons.[1][16][17] The carbon attached to the chlorine atom and the carbons of the ether linkage will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1700 cm⁻¹) and bands corresponding to the C-O-C stretching of the diaryl ether and the C-Cl stretching.[18][19]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (M+2 peak at about one-third the intensity of the M⁺ peak).[20]
IX. Conclusion
The synthesis of this compound can be achieved through several effective methodologies. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment available. For large-scale industrial production, the classical Ullmann condensation or a well-optimized SNAr reaction may be preferred due to the lower cost of reagents. For laboratory-scale synthesis where high yields and mild conditions are paramount, the palladium-catalyzed Buchwald-Hartwig O-arylation or the copper-catalyzed Chan-Lam coupling offer excellent alternatives. This guide provides the foundational knowledge for researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.
X. References
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from --INVALID-LINK--
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Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
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Supporting Information. (n.d.). Retrieved from --INVALID-LINK--
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
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Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
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Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. (n.d.). PDXScholar. Retrieved from --INVALID-LINK--
-
Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group. Retrieved from --INVALID-LINK--
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. Retrieved from --INVALID-LINK--
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). OUCI. Retrieved from --INVALID-LINK--
-
Chan–Lam coupling. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
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Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from --INVALID-LINK--
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). RSC Publishing. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Chan-Lam coupling reactions: Synthesis of heterocycles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from --INVALID-LINK--
-
Unexpected course of a Williamson ether synthesis. (n.d.). Arkat USA. Retrieved from --INVALID-LINK--
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from --INVALID-LINK--
-
This compound (C13H9ClO2). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--
-
4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. Retrieved from --INVALID-LINK--
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Solved Interpret both the 1 H and 13C NMR spectra of. (2018). Chegg.com. Retrieved from --INVALID-LINK--
-
Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. (2025). PubMed. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
2-(4-Chlorophenoxy)benzaldehyde 97 111826-11-0. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Phase transfer catalysts – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from --INVALID-LINK--
-
Benzaldehyde, 4-chloro-. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Benzaldehyde, 4-chloro-. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. (n.d.). Speciality Chemicals Magazine. Retrieved from --INVALID-LINK--
-
An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar. Retrieved from --INVALID-LINK--
-
4-Chlorobenzaldehyde(104-88-1)IR1. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. (2023). ChemicalBook. Retrieved from --INVALID-LINK--
References
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Strategic Synthesis of 4-(4-Chlorophenoxy)benzaldehyde: A Technical Guide to Selecting Optimal Starting Materials for Williamson Ether Synthesis
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways for producing 4-(4-Chlorophenoxy)benzaldehyde, a key intermediate in various industrial applications. We will delve into the nuances of the Williamson ether synthesis, specifically in the context of diaryl ether formation. This document will critically evaluate two primary disconnection approaches, elucidating the chemical principles that govern reaction feasibility and efficiency. By examining the electronic effects of substituents on the aromatic rings of potential precursors, we will establish a scientifically sound rationale for the selection of the most suitable starting materials. This guide is intended for researchers, chemists, and professionals in the fields of drug development and materials science, offering both theoretical insights and a practical, field-proven experimental protocol.
Introduction: The Williamson Ether Synthesis and the Challenge of Diaryl Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, traditionally involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[1][2] Its robustness and versatility have made it a widely used method for preparing both symmetrical and asymmetrical ethers.[2] However, the synthesis of diaryl ethers, such as this compound, presents a unique set of challenges. The direct application of the classical Williamson conditions to two aryl halides is generally unsuccessful due to the low reactivity of the sp²-hybridized carbon of the aryl halide towards nucleophilic attack.
To overcome this hurdle, the synthesis of diaryl ethers often necessitates modifications to the traditional Williamson approach. One common strategy is the Ullmann condensation, which employs a copper catalyst to facilitate the coupling of an aryl halide with a phenol.[3][4] Another viable pathway, when the electronic properties of the substrates are favorable, is through a nucleophilic aromatic substitution (S(_N)Ar) mechanism. The success of an S(_N)Ar reaction is highly dependent on the presence of strong electron-withdrawing groups on the aryl halide and a good leaving group.[5]
This guide will dissect the two logical disconnection strategies for this compound, providing a rigorous analysis to determine the most efficient and practical synthetic route.
Strategic Analysis of Synthetic Routes
The synthesis of this compound via a Williamson-type reaction can be approached from two distinct retrosynthetic disconnections, as illustrated below. The selection of the optimal pathway is not arbitrary but is dictated by the fundamental principles of chemical reactivity.
Caption: Retrosynthetic disconnection of this compound.
Route A: 4-Hydroxybenzaldehyde and an Activated 4-Halophenyl Derivative
This approach involves the deprotonation of 4-hydroxybenzaldehyde to form the corresponding phenoxide, which would then act as the nucleophile. The electrophile would be a 4-halophenyl derivative, such as 4-chlorofluorobenzene or 4-chloronitrobenzene, where the second substituent is intended to activate the ring for nucleophilic attack.
Caption: Proposed reaction scheme for Route A.
However, this route is fundamentally flawed due to the electronic properties of the 4-formylphenoxide. The aldehyde group is a strong electron-withdrawing group. Through resonance, it delocalizes the negative charge of the phenoxide, thereby reducing its nucleophilicity. This diminished nucleophilic character significantly hinders its ability to attack the electrophilic aryl halide, leading to poor yields or failure of the reaction to proceed under standard conditions.
Route B: 4-Chlorophenol and 4-Fluorobenzaldehyde
In this alternative strategy, 4-chlorophenol is deprotonated to form the 4-chlorophenoxide nucleophile. The electrophile is 4-fluorobenzaldehyde. This combination proves to be far more effective for several key reasons.
Caption: Proposed reaction scheme for Route B.
The superiority of Route B is rooted in the principles of Nucleophilic Aromatic Substitution (S(_N)Ar). The aldehyde group on 4-fluorobenzaldehyde is a potent electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions. Furthermore, fluorine, despite being a highly electronegative atom, is an excellent leaving group in S(_N)Ar reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of the fluorine atom, making the ipso-carbon more electrophilic.[6]
In contrast, the chlorine atom on the 4-chlorophenoxide has a minimal electronic effect on the nucleophilicity of the phenoxide oxygen, making it a suitable nucleophile for this reaction.
Comparative Analysis of Starting Materials
The choice of starting materials is paramount to the success of the synthesis. The following table summarizes the key characteristics of the reactants in both proposed routes.
| Route | Nucleophile | Electronic Effect of Substituent | Nucleophilicity | Electrophile | Activating Group | Leaving Group | Predicted Outcome |
| A | 4-Formylphenoxide | Aldehyde (electron-withdrawing) | Decreased | 4-Chlorofluorobenzene | None | F | Low to no yield |
| B | 4-Chlorophenoxide | Chlorine (weakly deactivating) | Sufficient | 4-Fluorobenzaldehyde | Aldehyde (strongly activating) | F (good for S(_N)Ar) | High yield |
Recommended Experimental Protocol
Based on the foregoing analysis, the reaction of 4-chlorophenol with 4-fluorobenzaldehyde (Route B) is the recommended synthetic pathway. The following protocol is adapted from a well-established procedure for a similar nucleophilic aromatic substitution reaction.[7]
Materials and Reagents
-
4-Chlorophenol
-
4-Fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Dichloromethane
-
Heptane
-
95% Ethanol
Equipment
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (optional, depending on scale)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator (optional)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry reaction vessel, combine 4-chlorophenol (1.0 equivalent), 4-fluorobenzaldehyde (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel. The amount of solvent should be sufficient to ensure effective stirring of the mixture.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring for a minimum of 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice-water bath for at least 10 minutes.
-
Precipitation: Add deionized water to the cooled reaction mixture to precipitate the crude product. Stir the mixture thoroughly.
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration, washing with cold water. Allow the solid to air dry.
-
Purification (Recrystallization): Suspend the crude product in a minimal amount of heptane and add dichloromethane dropwise until the solid dissolves. Allow the solvent to evaporate slowly in a fume hood overnight. The purified crystalline product will form on the sides of the vessel.
-
Final Product Isolation: Wash the crystals with a small amount of cold 95% ethanol and dry them thoroughly.
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The successful synthesis of this compound via a Williamson-type reaction is critically dependent on the judicious selection of starting materials. A thorough analysis of the electronic effects of the substituents on the aromatic precursors reveals that the reaction between 4-chlorophenol and 4-fluorobenzaldehyde is the most viable and efficient route. This pathway leverages the principles of nucleophilic aromatic substitution, where the electron-withdrawing aldehyde group of 4-fluorobenzaldehyde activates the ring for attack by the 4-chlorophenoxide nucleophile. The provided experimental protocol offers a reliable and field-tested method for the practical synthesis of this important chemical intermediate. This guide underscores the importance of a foundational understanding of reaction mechanisms in the strategic planning of organic syntheses.
References
An In-Depth Technical Guide to the Chemical Space and Structure-Activity Relationship of 4-(4-Chlorophenoxy)benzaldehyde Derivatives
Abstract
The 4-(4-chlorophenoxy)benzaldehyde scaffold represents a versatile and privileged structure in medicinal chemistry and materials science.[1] Its unique electronic and structural features, conferred by the electron-withdrawing chlorophenoxy group and the reactive aldehyde functionality, make it an attractive starting point for the synthesis of diverse molecular entities.[1] This guide provides a comprehensive exploration of the chemical space surrounding this core structure, delving into the nuanced structure-activity relationships (SAR) that govern the biological and material properties of its derivatives. We will examine key synthetic strategies, explore a range of biological activities, and elucidate the critical structural modifications that influence efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical scaffold.
Introduction: The this compound Core
The this compound molecule is characterized by a central benzaldehyde ring linked to a 4-chlorophenoxy moiety via an ether bond.[2] This arrangement creates a unique electronic landscape. The chlorine atom, being electronegative, withdraws electron density from the phenoxy ring, which in turn influences the electronic properties of the benzaldehyde ring. The aldehyde group is a versatile functional handle, readily participating in a wide array of chemical transformations, allowing for the generation of a vast chemical space of derivatives.
The core structure itself is a valuable building block in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and dyes.[1] Its derivatives have been investigated for a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] Understanding the interplay between structural modifications and the resulting biological or material properties is paramount for the rational design of novel and effective compounds.
Caption: Core components of the this compound scaffold.
Exploring the Chemical Space: Synthetic Strategies
The aldehyde functionality of the core structure is the primary site for chemical modification, enabling the synthesis of a wide array of derivatives. Common synthetic transformations include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form corresponding secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to generate alkenes.
-
Condensation Reactions: Reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to yield α,β-unsaturated systems.
-
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol provides further diversification points.
-
Formation of Heterocycles: The aldehyde can serve as a key building block in the synthesis of various heterocyclic rings, such as thiazoles, pyrazoles, and oxadiazoles.[5][6][7]
The choice of synthetic route is dictated by the desired final structure and the intended application. For instance, the synthesis of thiazole derivatives often involves the reaction of the aldehyde with an aminothiazole precursor.[5][6]
Experimental Protocol: Synthesis of a Schiff Base Derivative
A common and straightforward method to explore the chemical space is through the formation of Schiff bases (imines).
Objective: To synthesize a Schiff base derivative of this compound by reacting it with a primary amine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. SAR studies aim to identify the key structural features responsible for a desired biological effect.[8]
Key Areas of Modification and Their Impact:
-
The Aldehyde Position (C1): As the primary point of diversification, modifications at this position have the most significant impact.
-
Imines/Schiff Bases: The formation of an imine bond introduces a nitrogen atom and a new substituent. The nature of the substituent on the nitrogen (aliphatic, aromatic, heterocyclic) can drastically alter activity. Aromatic substituents can engage in π-π stacking interactions with biological targets.
-
Thiazoles and other Heterocycles: Incorporating the aldehyde into a heterocyclic ring system can introduce additional hydrogen bond donors and acceptors, as well as alter the overall geometry and lipophilicity of the molecule.[5][6]
-
-
The Benzaldehyde Ring: Substitution on the benzaldehyde ring can modulate the electronic properties and steric profile.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): Can increase electron density and potentially enhance interactions with electron-deficient pockets in a target protein.
-
Electron-withdrawing groups (e.g., -NO₂, -CN): Can decrease electron density and may be favorable for interactions with electron-rich residues.
-
-
The Phenoxy Ring: Modifications to the chlorophenoxy ring can influence lipophilicity and binding interactions.
-
Position of the Chlorine Atom: Moving the chlorine from the para position to ortho or meta can alter the dihedral angle between the two aromatic rings, affecting the overall conformation.[9][10]
-
Replacement of Chlorine: Substituting the chlorine with other halogens (F, Br, I) or other groups (-CF₃, -OCH₃) can fine-tune the electronic and steric properties.
-
Caption: A typical workflow for exploring the structure-activity relationship of a chemical scaffold.
Quantitative SAR (QSAR): For a more in-depth understanding, quantitative structure-activity relationship (QSAR) models can be developed.[8] These models use statistical methods to correlate the chemical structures of compounds with their biological activities. This can aid in predicting the activity of novel, unsynthesized derivatives and prioritizing synthetic efforts.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in several therapeutic areas.
| Biological Activity | Key Structural Features | Example Derivative Class | Reference |
| Anticancer | Presence of a benzyloxybenzaldehyde scaffold. | Benzyloxybenzaldehyde derivatives | [3][4] |
| Antimicrobial | Often associated with Schiff base formation or specific heterocyclic rings. | Thiazolidinones, Schiff bases | [11][12] |
| Enzyme Inhibition | Varies depending on the target enzyme. For ALDH1A3, a benzyloxybenzaldehyde scaffold was found to be potent. | Benzyloxybenzaldehyde derivatives | [3][4] |
| Antiplasmodial | Bulky, non-polar substituents on a terminal nitrogen, often in a piperazine ring. | 2-Phenoxybenzamides | [13] |
Case Study: Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors
Recent studies have highlighted the potential of benzyloxybenzaldehyde derivatives, which are structurally related to this compound, as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[3][4] ALDH1A3 is overexpressed in several types of cancer and is associated with poor prognosis.
In one study, a compound with a benzyloxybenzaldehyde scaffold demonstrated potent and selective inhibition of ALDH1A3 with an IC50 value of 0.23 µM.[3][4] This highlights the potential of this class of compounds for the development of novel cancer therapeutics. The computational studies in this research suggested a favorable binding of the benzyloxybenzaldehyde scaffold to the ALDH1A3 isoform.[3][4]
Computational Approaches in SAR Studies
Computational chemistry plays a crucial role in modern drug discovery and can significantly accelerate the exploration of chemical space and SAR.[8]
-
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can help to rationalize observed SAR and guide the design of new derivatives with improved binding affinity.
-
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) can provide a three-dimensional map of the steric and electrostatic fields around a series of molecules, indicating regions where modifications are likely to improve activity.[14]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new compounds with the desired activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C13H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (2022) | Hamdi Hamid Sallam | 4 Citations [scispace.com]
- 6. uomphysics.net [uomphysics.net]
- 7. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 12. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
IUPAC nomenclature and common synonyms for 4-(4-Chlorophenoxy)benzaldehyde.
An In-Depth Technical Guide to 4-(4-Chlorophenoxy)benzaldehyde: Nomenclature, Properties, and Applications
Abstract
This compound is a versatile aromatic compound distinguished by its diaryl ether linkage and a reactive aldehyde functional group. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, principal synthetic routes, and significant applications. Primarily utilized as a pivotal intermediate, this compound is instrumental in the synthesis of a wide array of molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique structural attributes allow for diverse chemical transformations, making it a valuable building block for developing complex, high-value chemical entities. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and application.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to scientific research and development. This section details the formal nomenclature, structural representation, and common identifiers for this compound.
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name explicitly describes its structure: a benzaldehyde molecule where the hydrogen at position 4 is substituted by a phenoxy group, which in turn is substituted with a chlorine atom at its own position 4.
The structure consists of two phenyl rings connected by an ether oxygen, with a formyl group (-CHO) and a chlorine atom positioned at opposite ends of the molecule. This arrangement imparts both stability from the diaryl ether core and reactivity from the aldehyde group.
Caption: Chemical structure of this compound.
Chemical Identifiers
For unambiguous documentation and database retrieval, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| CAS Number | 61343-99-5 | [1][2][3][4] |
| PubChem CID | 3851764 | [1] |
| MDL Number | MFCD01631895 | [1][2][3] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |
| InChI Key | BLCXBCYVCDPFEU-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Cl | [5] |
Common Synonyms
In commercial and historical literature, this compound may be referred to by several synonyms. Recognizing these is vital for a comprehensive literature search.
-
4-Chloro-4'-formyldiphenyl ether[2]
-
Benzaldehyde, 4-(4-chlorophenoxy)-[2]
-
p-(p-Chlorophenoxy)benzaldehyde
-
Éter de 4-cloro-4'-formildifenilo[1]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its storage requirements, and its safety profile.
| Property | Value | Notes |
| Molecular Weight | 232.66 g/mol | [2][3] |
| Appearance | White to light orange/yellow crystalline powder | [1][2] |
| Melting Point | 54-60 °C | [1][2][3] |
| Boiling Point | 181 °C @ 2.5 mmHg | [2] |
| Density | ~1.266 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in toluene; Insoluble in water | [2][6] |
The melting point range of 54-60 °C indicates that the compound is a solid at room temperature, simplifying handling and weighing but requiring heating for reactions in solution. Its insolubility in water and solubility in organic solvents like toluene are typical for diaryl ethers and are key considerations for selecting reaction and extraction solvent systems.
Synthesis and Mechanistic Insights
The synthesis of diaryl ethers like this compound is a cornerstone of modern organic chemistry. The most common strategies involve forming the ether linkage through nucleophilic substitution.
Overview of Synthetic Strategies
The construction of the diaryl ether bond is the key challenge. Two classical methods are relevant:
-
Ullmann Condensation: This involves the coupling of a phenol with an aryl halide using a copper catalyst. For this target molecule, one could react 4-chlorophenol with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a base and a copper catalyst. The higher reactivity of the fluorine or the use of a catalyst is necessary to drive the substitution on the electron-deficient benzaldehyde ring.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is highly effective when one of the aromatic rings is activated by an electron-withdrawing group (like the aldehyde). A reaction between 4-hydroxybenzaldehyde and 4-chloronitrobenzene (followed by reduction and Sandmeyer reaction) is a possible, albeit longer, route. A more direct approach involves the reaction of a phenoxide with an activated aryl halide.
Illustrative Laboratory-Scale Synthesis Protocol
This protocol describes a Williamson-type ether synthesis, a robust and common method for preparing such compounds. The reaction couples 4-hydroxybenzaldehyde with 4-chlorofluorobenzene. The fluoride is an excellent leaving group in nucleophilic aromatic substitution.
Reaction: 4-Hydroxybenzaldehyde + 4-Chlorofluorobenzene → this compound
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous potassium carbonate (15 mmol, 2.07 g).
-
Solvent Addition: Add 50 mL of dry N,N-Dimethylformamide (DMF). The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide intermediate.
-
Aryl Halide Addition: Add 4-chlorofluorobenzene (11 mmol, 1.44 g, 1.1 mL) to the mixture.
-
Heating and Reaction: Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.
-
Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Core Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the ability to chemically modify the aldehyde group while the robust diaryl ether core remains intact.
Role as a Versatile Synthetic Intermediate
The compound serves as an important building block in multi-step organic synthesis.[1] The aldehyde group is a versatile functional handle that can undergo a wide range of transformations:
-
Oxidation: Can be easily oxidized to the corresponding 4-(4-chlorophenoxy)benzoic acid, a precursor for esters and amides.
-
Reduction: Can be reduced to 4-(4-chlorophenoxy)benzyl alcohol.
-
Condensation Reactions: Reacts with amines to form Schiff bases (imines), with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations, and with phosphorus ylides in Wittig reactions to form alkenes.
-
Nucleophilic Addition: Undergoes addition reactions with organometallic reagents like Grignard or organolithium reagents to form secondary alcohols.
Applications in Pharmaceutical and Agrochemical Development
The diaryl ether motif is a common structural feature in many biologically active molecules, prized for its chemical stability and ability to orient substituents in a defined three-dimensional space.
-
Pharmaceuticals: This intermediate is used in the synthesis of novel therapeutic agents.[1] Its derivatives are explored in medicinal chemistry for creating compounds that target specific biological pathways.[1]
-
Agrochemicals: It is a precursor in the development of modern herbicides and pesticides, contributing to crop protection solutions.[1]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[2][3] H317: May cause an allergic skin reaction.[2][3] H319: Causes serious eye irritation.[2][3] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
Storage and Stability Guidelines
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen) at room temperature or refrigerated (0-8 °C).[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and strong bases.[7]
Conclusion
This compound is a chemical intermediate of significant industrial and academic importance. Its value is derived from a stable diaryl ether scaffold combined with a synthetically versatile aldehyde group. A thorough understanding of its nomenclature, properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for professionals leveraging this compound in the fields of pharmaceutical development, agrochemical synthesis, and materials science. Its continued use as a foundational building block ensures its relevance in the ongoing pursuit of novel and complex molecular architectures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 61343-99-5 [chemicalbook.com]
- 3. This compound 97 61343-99-5 [sigmaaldrich.com]
- 4. 4-(4-CHLOROPHENOXY)BENZAL 1GR, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 5. PubChemLite - this compound (C13H9ClO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(4-Chlorophenoxy)benzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of 4-(4-Chlorophenoxy)benzaldehyde, a versatile building block with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to support its use in the laboratory and in the design of novel bioactive molecules.
Introduction and Molecular Overview
This compound is an aromatic aldehyde distinguished by a diaryl ether linkage, connecting a 4-chlorophenoxy group to a benzaldehyde moiety. This structural arrangement imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of a wide range of organic compounds. The presence of the electron-withdrawing chlorine atom and the aldehyde functional group, coupled with the flexibility of the ether bond, provides multiple sites for chemical modification. This versatility has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.[1]
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 61343-99-5 | [1][2] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |
| Molecular Weight | 232.66 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Cl | N/A |
| InChI Key | BLCXBCYVCDPFEU-UHFFFAOYSA-N | N/A |
Physicochemical Characteristics
Physical Properties
This compound is typically a white to off-white or light orange crystalline solid at room temperature.[1][2] Its physical state is dictated by its molecular weight and the intermolecular forces present in its crystal lattice.
Table 2: Key Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light orange crystalline powder | [1][2] |
| Melting Point | 54-60 °C | [1][2] |
| Boiling Point | 181 °C at 2.5 mmHg | [2] |
| Solubility | Soluble in toluene.[2] Generally expected to be soluble in a range of common organic solvents such as ethers, esters, and chlorinated solvents. Sparingly soluble in water. | N/A |
Solubility Profile: An Analog-Based Discussion
Based on this analogous data, this compound is expected to exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols such as methanol and ethanol. Its solubility is likely to be lower in non-polar solvents like toluene, although it is reported to be soluble.[2] The presence of the polar carbonyl group and the ether linkage allows for dipole-dipole interactions and hydrogen bond acceptance with protic solvents. The large non-polar surface area, due to the two aromatic rings, contributes to its solubility in less polar organic solvents.
Spectral Analysis: A Guide to Structural Confirmation
Spectroscopic techniques are essential for the verification of the identity and purity of this compound. Below is a detailed interpretation of the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehydic Proton (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | The highly deshielded environment of the aldehyde proton, due to the electronegativity of the carbonyl oxygen and the aromatic ring current, places its signal significantly downfield. |
| Aromatic Protons (ortho to -CHO) | 7.8 - 7.9 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group and are split by the adjacent meta protons. |
| Aromatic Protons (meta to -CHO) | 7.1 - 7.2 | Doublet (d) | 2H | These protons are ortho to the electron-donating ether oxygen, resulting in a more shielded environment compared to the protons ortho to the aldehyde. They are split by the adjacent ortho protons. |
| Aromatic Protons (ortho to -Cl) | 7.4 - 7.5 | Doublet (d) | 2H | These protons are deshielded by the electronegative chlorine atom and are split by the adjacent meta protons. |
| Aromatic Protons (meta to -Cl) | 7.0 - 7.1 | Doublet (d) | 2H | These protons are ortho to the ether oxygen, leading to a more shielded environment. They are split by the adjacent ortho protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (C=O) | 190 - 192 | The carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of aldehydes. |
| Quaternary Carbon (C-O, benzaldehyde ring) | 160 - 163 | This carbon is attached to the electron-donating ether oxygen, resulting in a downfield shift. |
| Quaternary Carbon (C-Cl) | 130 - 133 | The carbon atom bonded to the chlorine atom is deshielded. |
| Quaternary Carbon (C-O, chlorophenyl ring) | 155 - 158 | This carbon is attached to the ether oxygen and is part of the chlorophenoxy ring. |
| Aromatic CH Carbons | 115 - 135 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1700 | C=O stretch | Aldehyde |
| 2820-2850 & 2720-2750 | C-H stretch (Fermi doublets) | Aldehyde |
| 1580-1600 & 1480-1500 | C=C stretch | Aromatic rings |
| 1240-1260 | Asymmetric C-O-C stretch | Diaryl ether |
| 1080-1100 | C-Cl stretch | Aryl chloride |
Chemical Reactivity and Synthesis
Key Reaction Pathways
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the diaryl ether moiety.
-
Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and oxidation. It readily undergoes reactions such as the Wittig reaction, aldol condensation, and the formation of Schiff bases with primary amines.
-
Diaryl Ether Stability: The diaryl ether linkage is generally stable under many reaction conditions, providing a robust scaffold for further molecular elaboration.
Caption: Key reaction pathways of this compound.
Representative Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a 4-chlorophenyl halide.
Experimental Protocol:
-
Deprotonation: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Nucleophilic Substitution: To the resulting mixture, add 1-chloro-4-fluorobenzene or 1-bromo-4-chlorobenzene (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
Methodological & Application
A detailed, step-by-step laboratory protocol for synthesizing 4-(4-Chlorophenoxy)benzaldehyde.
Abstract
This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 4-(4-Chlorophenoxy)benzaldehyde. This diaryl ether is a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis, by coupling 4-chlorophenol with 4-fluorobenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information.
Introduction and Scientific Principle
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution reaction. In this procedure, the phenoxide ion derived from 4-chlorophenol acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde. The reaction is facilitated by the presence of an electron-withdrawing group (the aldehyde) on the 4-fluorobenzaldehyde, which activates the ring towards nucleophilic attack. Potassium carbonate serves as a mild base to deprotonate the 4-chlorophenol, generating the required phenoxide in situ. Dimethylformamide (DMF) is employed as a polar aprotic solvent, which is ideal for this type of reaction as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
The overall reaction is a variation of the Williamson ether synthesis, a robust method for forming ethers.[1][2] The reaction proceeds via an S_NAr (Nucleophilic Aromatic Substitution) mechanism, which is characteristic of reactions involving nucleophilic attack on an aromatic ring.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Chlorophenol | 106-48-9 | 128.56 | 5.0 g | 38.9 | 1.0 |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 4.83 g | 38.9 | 1.0 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 8.05 g | 58.3 | 1.5 |
| Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Spatulas and weighing paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Safety Precautions
It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7] It can cause skin irritation and serious eye damage.
-
4-Fluorobenzaldehyde: Combustible liquid.[8][9][10][11][12] Harmful if swallowed and causes serious eye irritation.
-
Potassium Carbonate: Causes skin irritation and serious eye irritation.[13][14][15][16][17] Inhalation may cause respiratory tract irritation.
-
Dimethylformamide (DMF): Flammable liquid and vapor.[18][19][20][21][22] Harmful in contact with skin or if inhaled. It is a suspected reproductive toxin.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
To the flask, add 4-chlorophenol (5.0 g, 38.9 mmol), anhydrous potassium carbonate (8.05 g, 58.3 mmol), and anhydrous dimethylformamide (50 mL).
-
Begin stirring the mixture and gently heat it to 80°C using a heating mantle to ensure the reagents dissolve and to initiate the deprotonation of the phenol.
Reaction Execution
-
Once the mixture is at 80°C, slowly add 4-fluorobenzaldehyde (4.83 g, 38.9 mmol) to the reaction flask dropwise over 10-15 minutes.
-
After the addition is complete, increase the temperature to 120°C and allow the reaction to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a 4:1 mixture of hexane and ethyl acetate. The product should have a different R_f value than the starting materials.
Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
In a separate beaker, prepare approximately 250 mL of an ice-water mixture.
-
Slowly pour the reaction mixture into the ice-water with vigorous stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
Purification and Characterization
-
Transfer the crude solid to a beaker and recrystallize it from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 50°C to a constant weight.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity. The expected melting point is in the range of 58-61°C.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Inactive reagents | Ensure that the potassium carbonate and DMF are anhydrous. | |
| Low reaction temperature | Ensure the reaction is maintained at the specified temperature. | |
| Impure product | Incomplete work-up | Ensure the crude product is washed thoroughly with water. |
| Inefficient recrystallization | Use the minimal amount of hot solvent for dissolution and allow for slow cooling. A second recrystallization may be necessary. |
Conclusion
This protocol details a reliable and efficient method for the laboratory-scale synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in their work. The use of a nucleophilic aromatic substitution reaction provides a high-yielding and straightforward route to this class of diaryl ethers.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.be [fishersci.be]
- 13. ineos.com [ineos.com]
- 14. carlroth.com [carlroth.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. enartis.com [enartis.com]
- 18. thermofishersci.in [thermofishersci.in]
- 19. chemos.de [chemos.de]
- 20. nj.gov [nj.gov]
- 21. carlroth.com [carlroth.com]
- 22. durhamtech.edu [durhamtech.edu]
The Versatility of 4-(4-Chlorophenoxy)benzaldehyde in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary organic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. Among these, 4-(4-Chlorophenoxy)benzaldehyde emerges as a highly versatile and valuable precursor. Its unique architecture, featuring a reactive aldehyde functionality, a diaryl ether linkage, and a chlorinated phenyl ring, offers a trifecta of opportunities for synthetic diversification. This guide provides an in-depth exploration of the utility of this compound, presenting detailed application notes and validated protocols for its employment in the synthesis of high-value chemical entities.
The diaryl ether motif is a privileged structure in medicinal chemistry, found in a host of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The presence of the chlorine atom provides a handle for further functionalization through cross-coupling reactions and can also enhance the pharmacological profile of the final compound through favorable interactions with biological targets. The aldehyde group serves as a linchpin for a variety of classical and modern organic transformations, enabling the construction of diverse molecular scaffolds.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step guidance necessary to effectively utilize this compound in their synthetic endeavors.
Core Applications and Synthetic Pathways
This compound is a cornerstone for the synthesis of several important classes of organic compounds. This guide will focus on three principal applications: the synthesis of chalcones via Claisen-Schmidt condensation, the formation of Schiff bases, and the subsequent conversion of these intermediates into valuable heterocyclic systems.
Caption: Synthetic pathways originating from this compound.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[4][5]
Mechanistic Insight: The "Why" Behind the Reaction
The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism followed by dehydration.[6] The base, typically sodium or potassium hydroxide, abstracts an acidic α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone), driven by the formation of an extended conjugated system.[7]
Caption: Workflow for Claisen-Schmidt condensation.
Protocol 1: Conventional Synthesis of 1-(Phenyl)-3-(4-(4-chlorophenoxy)phenyl)prop-2-en-1-one
This protocol details the synthesis of a chalcone derivative from this compound and acetophenone using a conventional solvent-based method.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in 50 mL of ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Prepare a 10% aqueous solution of NaOH and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture with 10% HCl until it is neutral to litmus paper.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from ethanol to obtain the final product.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (hrs) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 4-Hydroxy acetophenone | KOH | Ethanol | 12-16 | Good | [3] |
| Substituted Benzaldehydes | Acetophenone | NaOH | Ethanol | 14-16 | - | [5] |
| 4-Methoxy acetophenone | Substituted Benzaldehydes | KOH | Methanol | 2-11 | - | [8] |
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis.
Application 2: Synthesis of Schiff Bases
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with an aldehyde or ketone.[9] Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10]
Protocol 2: Synthesis of (E)-N-(4-(4-chlorophenoxy)benzylidene)aniline
This protocol describes the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of ethanol.
-
Add an equimolar amount of aniline (e.g., 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[11]
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[9]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified Schiff base.
| Aldehyde | Amine | Catalyst | Solvent | Reaction Time (hrs) | Method | Reference |
| 4-Chlorobenzaldehyde | Aniline | HCl | Ethanol | 2.5 | Reflux | [9] |
| Benzaldehyde | Aniline | Glacial Acetic Acid | Ethanol | 5 | Reflux | [11] |
| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | Ethanol | - | Reflux | [12] |
Table 2: Various Conditions for Schiff Base Synthesis.
Application 3: Synthesis of Heterocyclic Compounds - Pyrazolines
The chalcones and Schiff bases synthesized from this compound are excellent precursors for the synthesis of various heterocyclic compounds. For instance, chalcones can be readily converted to pyrazolines, a class of five-membered nitrogen-containing heterocycles with significant pharmacological activities.[12][13]
Protocol 3: Synthesis of a Pyrazoline Derivative from a Chalcone
This protocol outlines the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.[14]
Materials:
-
Chalcone derived from this compound (from Protocol 1)
-
Hydrazine hydrate (80%)
-
Ethanol or Glacial Acetic Acid
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the chalcone (e.g., 5 mmol) in 40 mL of ethanol or glacial acetic acid in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 10 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. The reaction should be monitored by TLC.[12]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazoline derivative will precipitate. Collect the product by vacuum filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure product.
Caption: Experimental workflow for pyrazoline synthesis.
Conclusion and Future Outlook
This compound is a demonstrably versatile and economically viable building block in organic synthesis. The protocols detailed herein for the synthesis of chalcones, Schiff bases, and pyrazolines represent a mere fraction of its potential applications. The inherent reactivity of the aldehyde, coupled with the modifiable diaryl ether scaffold, opens avenues for the creation of extensive compound libraries for high-throughput screening in drug discovery programs. Future research will undoubtedly uncover novel transformations and applications for this valuable intermediate, further cementing its role in the synthesis of next-generation pharmaceuticals and functional materials.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmascholars.com [pharmascholars.com]
- 9. ijcrcps.com [ijcrcps.com]
- 10. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]
- 11. globalconference.info [globalconference.info]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for the Development of Novel Agrochemicals Derived from 4-(4-Chlorophenoxy)benzaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the 4-(4-Chlorophenoxy)phenyl Scaffold in Agrochemical Discovery
The relentless demand for increased agricultural productivity necessitates the continuous innovation of effective and selective agrochemicals. The 4-(4-chlorophenoxy)phenyl moiety represents a privileged scaffold in the design of bioactive molecules, appearing in a range of pharmaceuticals and, pertinently, as a core component in several classes of agrochemicals.[1][2] 4-(4-Chlorophenoxy)benzaldehyde, as a readily accessible starting material, therefore presents a strategic entry point for the development of novel herbicides, fungicides, and insecticides.
This document serves as a comprehensive technical guide, providing detailed synthetic protocols, bioassay methodologies, and mechanistic insights for researchers aiming to explore the agrochemical potential of derivatives synthesized from this compound. The protocols herein are designed to be self-validating, with explanations of the underlying chemical and biological principles to empower rational design and troubleshooting.
Part 1: Synthesis of High-Value Agrochemical Intermediates
The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations. Below, we detail the synthesis of key intermediates that serve as precursors to potent fungicidal and insecticidal agents.
Protocol 1.1: Synthesis of 2-Chloro-4-(4-chlorophenoxy)acetophenone - A Key Precursor for Triazole Fungicides
The 4-(4-chlorophenoxy)phenyl group is a critical component of the commercial fungicide difenoconazole.[3] A key intermediate in the synthesis of difenoconazole is 2-chloro-4-(4-chlorophenoxy)acetophenone. While industrial synthesis may start from different precursors, this protocol outlines a plausible and adaptable laboratory-scale synthesis starting from this compound.
Workflow for the Synthesis of a Triazole Fungicide Precursor
Caption: Synthetic pathway from this compound to a key triazole fungicide intermediate.
Step-by-Step Protocol:
-
Grignard Reaction to form 1-(4-(4-Chlorophenoxy)phenyl)ethanol:
-
To a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF, add a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.
-
-
Oxidation to 4-(4-Chlorophenoxy)acetophenone:
-
Dissolve the crude 1-(4-(4-chlorophenoxy)phenyl)ethanol from the previous step in dichloromethane.
-
Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 equivalents) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to afford 4-(4-chlorophenoxy)acetophenone.
-
-
α-Chlorination to 2-Chloro-4-(4-chlorophenoxy)acetophenone:
-
Dissolve 4-(4-chlorophenoxy)acetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring for the disappearance of the starting material.
-
Carefully quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.[3]
-
Protocol 1.2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Ketones - Precursors for Pyrethroid-like Insecticides
The aldehyde group of this compound can readily undergo condensation reactions with active methylene compounds to form α,β-unsaturated ketones. These structures are reminiscent of the chalcone backbone and can be precursors to insecticidal compounds.
Workflow for Knoevenagel Condensation
Caption: General workflow for the synthesis of α,β-unsaturated ketones from this compound.
Step-by-Step Protocol:
-
To a solution of this compound (1 equivalent) and an active methylene compound (e.g., acetone or a substituted acetophenone, 1.1 equivalents) in ethanol, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-6 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until the solution is neutral.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified α,β-unsaturated ketone.
Part 2: Protocols for Biological Activity Screening
The following are standardized protocols for the preliminary screening of newly synthesized derivatives for herbicidal, fungicidal, and insecticidal activities.
Protocol 2.1: Herbicidal Activity Assay (Pre- and Post-Emergence)
Pre-Emergence Assay:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or acetone).
-
Fill small pots with a standardized soil mix and sow seeds of a monocot (e.g., barnyard grass, Echinochloa crus-galli) and a dicot (e.g., cress, Lepidium sativum) weed species.
-
Apply the test compounds at various concentrations (e.g., 10, 50, 100 ppm) to the soil surface.
-
Incubate the pots in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) and water as needed.
-
After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed growth inhibition compared to a solvent-treated control.
Post-Emergence Assay:
-
Sow seeds as described above and allow them to germinate and grow to the 2-3 leaf stage.
-
Spray the seedlings with solutions of the test compounds at various concentrations.
-
Incubate under the same controlled conditions.
-
After 7-14 days, evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and calculate the percentage of injury.
Protocol 2.2: Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Prepare potato dextrose agar (PDA) plates.
-
Incorporate the test compounds into the molten PDA at various final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
Protocol 2.3: Insecticidal Activity Assay (Leaf-Dip Bioassay)
-
Prepare solutions of the test compounds in an appropriate solvent with a surfactant (e.g., Triton X-100).
-
Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth, Plutella xylostella).
-
Dip the leaf discs in the test solutions for 10-30 seconds and allow them to air dry.
-
Place the treated leaf discs in a Petri dish with a moistened filter paper.
-
Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each Petri dish.
-
Incubate at an appropriate temperature and humidity.
-
Assess larval mortality after 24, 48, and 72 hours.
-
Calculate the mortality rate and, if a dose-response is conducted, determine the LC₅₀ value.
Part 3: Mechanistic Insights and Structure-Activity Relationships
Fungicidal Mode of Action: Triazole Derivatives
Derivatives containing a 1,2,4-triazole moiety, synthesized from intermediates like 2-chloro-4-(4-chlorophenoxy)acetophenone, are likely to act as sterol biosynthesis inhibitors (SBIs). Specifically, they inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest and death. The 4-(4-chlorophenoxy)phenyl group plays a key role in binding to the active site of the enzyme.
Putative Mode of Action for Triazole Fungicides
Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.
Insecticidal Mode of Action: Pyrethroid-like Compounds
Synthetic pyrethroids are a major class of insecticides that act as neurotoxins.[5] They target the voltage-gated sodium channels in the nerve cell membranes of insects, prolonging the open state of these channels.[6] This leads to repetitive nerve firing, paralysis, and ultimately, the death of the insect. The 3-phenoxybenzyl alcohol moiety is a common component of many synthetic pyrethroids.[7] Derivatives of this compound could be used to synthesize analogs of these pyrethroids, where the 4-chlorophenoxy group may enhance the binding affinity to the target site.
Herbicidal Mode of Action: Phenoxyacetic Acid Analogs
Should the aldehyde group of this compound be oxidized to a carboxylic acid and further derivatized to form a phenoxyacetic acid analog, the likely mode of action would be as a synthetic auxin. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.
Data Presentation
All quantitative data from bioassays should be meticulously recorded and presented in clear, well-structured tables to facilitate comparison and analysis.
Table 1: Example Data Table for Fungicidal Activity
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) vs. Fusarium graminearum |
| Control | 0 | 0 |
| Test-001 | 10 | 25.3 |
| 50 | 68.9 | |
| 100 | 95.1 | |
| Test-002 | 10 | 15.8 |
| 50 | 45.2 | |
| 100 | 78.6 |
Conclusion
This compound is a versatile and promising starting material for the synthesis of novel agrochemicals. The protocols and insights provided in this document offer a robust framework for researchers to explore the derivatization of this scaffold and to systematically evaluate the biological activities of the resulting compounds. Through a combination of rational design, efficient synthesis, and rigorous biological screening, new and effective solutions for crop protection can be developed.
References
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 3. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 4. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Analytical Methodologies for the Characterization and Quality Control of 4-(4-Chlorophenoxy)benzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Chlorophenoxy)benzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular structure, featuring an aldehyde functional group and a chlorophenoxy moiety, makes it a versatile building block for creating complex molecules.[1] The quality of this intermediate directly influences the purity, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] Therefore, stringent analytical control is not merely a procedural step but a fundamental requirement for regulatory compliance and successful drug development.[4][5] This guide provides a comprehensive suite of validated analytical techniques and detailed protocols for the complete characterization and quality control of this compound, ensuring its identity, purity, and batch-to-batch consistency.
Physicochemical Profile
A thorough understanding of the compound's physical and chemical properties is the foundation of any analytical strategy. These properties dictate sample handling, solvent selection, and the choice of analytical instrumentation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | 4-Chloro-4'-formyldiphenyl ether | [1] |
| CAS Number | 61343-99-5 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.66 g/mol | [6] |
| Appearance | White to light orange crystalline powder | [1][6] |
| Melting Point | 54-60 °C | [1] |
| Solubility | Soluble in toluene; Expected solubility in other organic solvents like acetonitrile, methanol, chloroform.[6][7] | |
| Storage | Inert atmosphere, Room Temperature or refrigerated (0-8 °C).[1][6] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of quality control, enabling the separation, identification, and quantification of the main compound from process-related impurities and degradation products. The quality of pharmaceutical intermediates is paramount as impurities can directly impact the safety and efficacy of the final drug product.[3]
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity
Causality and Method Rationale: Reverse-phase HPLC is the definitive technique for determining the purity and assay of this compound due to its high resolution, reproducibility, and the compound's strong UV absorbance from its aromatic rings. A C18 column is selected for its excellent hydrophobic retention of aromatic compounds. A gradient elution using acetonitrile and water provides a robust separation of the main peak from both more polar and less polar impurities. UV detection at 254 nm is chosen as it offers high sensitivity for aromatic systems.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 25.0 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile (ACN) to obtain a stock solution of 500 µg/mL.
-
Further dilute 1.0 mL of this stock solution to 10.0 mL with ACN to create a working solution of 50 µg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
-
System Suitability: Before analysis, perform five replicate injections of the working solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis:
-
Assay: Calculate the assay percentage by comparing the peak area of the sample to that of a certified reference standard.
-
Purity: Determine purity by the area percent method. The peak area of this compound is expressed as a percentage of the total area of all peaks. Identify and quantify any specified or unspecified impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
Causality and Method Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC. It is particularly useful for detecting residual solvents or by-products from synthesis. The coupling with a mass spectrometer provides definitive identification based on the compound's mass spectrum, which serves as a chemical fingerprint.[8] A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating a wide range of analytes based on their boiling points.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Toluene or Dichloromethane.
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Search the NIST library or other spectral databases to tentatively identify any impurity peaks.
-
Quantify impurities using an internal standard or by area percent if response factors are assumed to be similar.
-
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods provide unambiguous confirmation of the chemical structure and identity of the material, which is a critical component of a robust quality control system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Rationale: NMR spectroscopy provides the most definitive structural information about an organic molecule.[9] ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. For this compound, specific chemical shifts and coupling patterns for the aldehyde proton and the two distinct aromatic rings provide an unmistakable fingerprint.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected Spectral Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~9.95 (s, 1H) | Aldehyde (-CHO) | ~190.8 | Aldehyde (C=O) |
| ~7.88 (d, 2H) | Aromatic (ortho to -CHO) | ~162.0 | Aromatic (C-OAr) |
| ~7.45 (d, 2H) | Aromatic (ortho to -Cl) | ~152.5 | Aromatic (Ar-O-C) |
| ~7.10 (d, 2H) | Aromatic (ortho to -OAr) | ~131.0 | Aromatic (ortho to -CHO) |
| ~7.05 (d, 2H) | Aromatic (ortho to -OAr) | ~130.5 | Aromatic (ortho to -Cl) |
| ~130.0 | Aromatic (C-Cl) | ||
| ~121.5 | Aromatic (ortho to -OAr) | ||
| ~118.0 | Aromatic (ortho to -OAr) |
Note: Chemical shifts are predictive and may vary slightly. The aromatic region will show two distinct AA'BB' systems.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Method Rationale: FTIR is a rapid and reliable technique for identifying the key functional groups present in a molecule. The spectrum provides a unique fingerprint that can be used for raw material identification and to quickly screen for gross contamination or structural changes. The presence of strong, characteristic absorptions for the aldehyde and ether groups is diagnostic for this compound.[10][11]
Protocol:
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid powder, or by preparing a potassium bromide (KBr) pellet.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3070 | C-H Stretch | Aromatic |
| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1705 | C=O Stretch | Aldehyde (Carbonyl) |
| ~1590, ~1485 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O-C Stretch | Aryl Ether (asymmetric) |
| ~1090 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Causality and Method Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+ and M+2 ion cluster, which is a powerful diagnostic tool for chlorinated compounds.[12]
Protocol:
-
Instrumentation: Can be performed via GC-MS (as described in Sec 2.2), direct infusion into an Electrospray Ionization (ESI) source, or other suitable methods.
-
Expected Data (Electron Ionization):
-
Molecular Ion (M⁺): A prominent cluster at m/z 232 (for C₁₃H₉³⁵ClO₂) and m/z 234 (for C₁₃H₉³⁷ClO₂) in an approximate 3:1 intensity ratio.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of -CHO (m/z 203/205), and ions corresponding to the chlorophenoxy cation (m/z 128/130) and other aromatic fragments.[13][14]
-
Integrated Quality Control Workflow
A successful quality control strategy integrates all analytical techniques into a logical workflow, from initial material receipt to final batch release. This ensures that every batch of this compound meets the required specifications for identity, strength, quality, and purity, in line with Good Manufacturing Practices (GMP).[15]
Summary of Typical Specifications:
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to light orange crystalline powder | Ensures consistency and flags gross contamination. |
| Identification | FTIR | Spectrum conforms to the reference standard | Confirms the material's identity. |
| Assay | HPLC-UV | 99.0% - 101.0% | Quantifies the amount of the active substance. |
| Purity (Any Single Impurity) | HPLC-UV | ≤ 0.10% | Controls individual impurities.[3] |
| Purity (Total Impurities) | HPLC-UV | ≤ 0.50% | Controls the overall purity profile.[3] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect reactivity and stability. |
| Residual Solvents | GC-MS | Conforms to ICH Q3C limits | Ensures patient safety from harmful solvents. |
Conclusion
The analytical characterization and quality control of this compound require a multi-faceted approach. The orthogonal techniques of HPLC, GC-MS, NMR, FTIR, and MS, when used in concert, provide a comprehensive understanding of the material's identity, purity, and quality. The protocols and workflows detailed in this guide establish a robust framework for researchers, scientists, and drug development professionals to ensure that this critical intermediate consistently meets the high standards required for pharmaceutical development and manufacturing. Adherence to these principles is fundamental to ensuring process reproducibility and the ultimate safety and efficacy of the final drug product.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 6. This compound | 61343-99-5 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. medium.com [medium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. 4-Chlorobenzaldehyde(104-88-1) MS spectrum [chemicalbook.com]
- 14. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 15. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
Sample preparation techniques for 1H and 13C NMR analysis of 4-(4-Chlorophenoxy)benzaldehyde.
Abstract
This comprehensive guide details the meticulous sample preparation techniques required for acquiring high-quality 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Chlorophenoxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document provides not just protocols, but the underlying scientific rationale for each step. Adherence to these guidelines will ensure spectral accuracy, resolution, and reproducibility, which are critical for unequivocal structural elucidation and purity assessment.
Introduction: The Imperative of Precision in NMR Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic molecules.[1] The quality of the NMR spectrum is, however, fundamentally contingent on the quality of the sample preparation.[2] For a molecule such as this compound, which possesses distinct aromatic regions, even minor impurities or suboptimal preparation can lead to spectral artifacts, peak broadening, and ultimately, ambiguous data.
This application note serves as a detailed manual, grounded in established principles of analytical chemistry, to guide the user through the critical steps of sample preparation. By understanding the "why" behind each action, from solvent selection to the final filtration, the researcher can ensure the acquisition of high-fidelity 1H and 13C NMR spectra.
Analyte Profile: this compound
A foundational understanding of the analyte's properties is paramount for developing a robust preparation protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [3] |
| Molecular Weight | 232.66 g/mol | [3] |
| Appearance | Solid, white to pale yellow crystalline powder | [4] |
| Melting Point | 54-58 °C |
The solid nature of this compound at room temperature necessitates its dissolution in a suitable deuterated solvent for solution-state NMR analysis.
The Cornerstone of NMR: Deuterated Solvent Selection
The choice of a deuterated solvent is the most critical decision in the sample preparation workflow. Deuterated solvents are essential in NMR to avoid overwhelming the analyte signals with strong solvent proton signals.[5][6] The deuterium nucleus resonates at a different frequency, rendering the solvent "invisible" in the 1H NMR spectrum.[5]
Solubility Considerations
The principle of "like dissolves like" is a reliable guide for initial solvent screening. Given the aromatic and moderately polar nature of this compound, several deuterated solvents are viable candidates. A related compound, 4-chlorobenzaldehyde, is known to be soluble in chloroform, which strongly suggests that this compound will also be readily soluble in deuterated chloroform (CDCl₃).[4]
Recommended Solvents for this compound
| Solvent | Formula | Key Characteristics & Rationale | Residual ¹H Peak (ppm) | Residual ¹³C Peak (ppm) |
| Deuterated Chloroform | CDCl₃ | Primary Choice. Its moderate polarity effectively dissolves a wide range of organic compounds, including aromatic aldehydes.[5] It is relatively inexpensive and easy to remove post-analysis due to its low boiling point.[7][8] | ~7.26 (singlet) | ~77.16 (triplet) |
| Deuterated Dimethyl Sulfoxide | DMSO-d₆ | Alternative Choice. A highly polar aprotic solvent with excellent solvating power, particularly for compounds with lower solubility in CDCl₃.[9][10][11] Its high boiling point is advantageous for variable temperature studies. | ~2.50 (quintet) | ~39.52 (septet) |
Causality: The selection of CDCl₃ as the primary solvent is based on its proven efficacy for dissolving a vast array of organic compounds and its chemical inertness, which minimizes potential interactions with the analyte.[7][8] DMSO-d₆ is a powerful alternative if solubility in CDCl₃ is limited.[9][11]
Step-by-Step Protocols for Optimal Sample Preparation
Adherence to a systematic and precise protocol is non-negotiable for achieving high-quality NMR data.
Protocol for ¹H NMR Analysis
Objective: To prepare a sample of optimal concentration for a high-resolution ¹H NMR spectrum.
Materials:
-
This compound
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram)
-
Glass wool or a small cotton plug
-
Analytical balance
-
Volumetric pipette or syringe (0.6-0.7 mL)
Methodology:
-
Weighing the Analyte: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2][12]
-
Rationale: This concentration range provides an excellent signal-to-noise ratio for ¹H NMR without causing issues like peak broadening due to high viscosity.[13]
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial using a volumetric pipette or syringe.[12]
-
Rationale: This volume ensures a sufficient sample height in a standard 5 mm NMR tube to be within the detection region of the NMR probe's radiofrequency coils.[13]
-
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. A brief application of gentle heat in a warm water bath may be used if necessary, but allow the solution to return to room temperature before proceeding.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker. If using tape, ensure it is flush with the tube to avoid interference with the spinner.[12]
Protocol for ¹³C NMR Analysis
Objective: To prepare a more concentrated sample to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
Methodology:
Follow the same procedure as for ¹H NMR, with the following key modification:
-
Weighing the Analyte: Accurately weigh 50-100 mg of this compound.[12]
-
Rationale: The ¹³C isotope has a natural abundance of only ~1.1% and a much smaller gyromagnetic ratio compared to ¹H, making it inherently less sensitive. A higher concentration is necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.[2] Be aware that highly concentrated samples may lead to broadened lines in a subsequent ¹H spectrum due to increased viscosity.[2]
-
The Role of Internal Standards and Referencing
For precise chemical shift referencing, an internal standard is often employed.
-
Tetramethylsilane (TMS): TMS is the most common internal standard for organic solvents like CDCl₃. It is chemically inert and produces a single, sharp signal at 0 ppm, which does not typically overlap with analyte signals. A small amount (0.03-0.05% v/v) is usually sufficient. Many commercially available deuterated solvents are already supplied with TMS.[7]
-
Residual Solvent Peak: In the absence of an internal standard, the residual proton signal of the deuterated solvent can be used as a secondary reference (e.g., 7.26 ppm for CDCl₃).[5]
Ensuring Spectral Quality: The Importance of Shimming
Even with a perfectly prepared sample, achieving high-resolution spectra requires proper "shimming" of the NMR spectrometer. Shimming is the process of adjusting small magnetic fields to counteract inhomogeneities in the main magnetic field. These inhomogeneities can arise from imperfections in the magnet or the presence of the sample itself. A poorly shimmed magnet will result in broad and distorted spectral lines, obscuring fine details like coupling patterns. Modern NMR spectrometers have automated shimming routines, but manual fine-tuning is often necessary for optimal resolution.
Visualizing the Workflow
The following diagram illustrates the logical flow of the sample preparation process, emphasizing the critical decision points and quality control steps.
Caption: Workflow for NMR Sample Preparation of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Spectral Lines | Poor shimming, suspended particles, high sample viscosity, paramagnetic impurities. | Re-shim the spectrometer. Re-filter the sample.[2] Prepare a more dilute sample for ¹H NMR.[13] Ensure the sample is free from paramagnetic metals. |
| Poor Signal-to-Noise | Sample is too dilute. | Prepare a more concentrated sample. Increase the number of scans during acquisition. |
| Extra Peaks in Spectrum | Contamination from grease, other solvents, or the NMR tube was not clean. | Use clean glassware and NMR tubes. Ensure the purity of the deuterated solvent. |
Conclusion
The protocols and rationales presented in this application note provide a robust framework for the successful preparation of this compound for both 1H and 13C NMR analysis. By meticulously controlling variables such as solvent choice, sample concentration, and purity, researchers can confidently acquire high-resolution, unambiguous spectra. This foundational step is indispensable for accurate structural elucidation, purity determination, and the advancement of research and development in the chemical and pharmaceutical sciences.
References
- 1. organomation.com [organomation.com]
- 2. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. isotope.com [isotope.com]
- 7. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. isotope.com [isotope.com]
- 10. youtube.com [youtube.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. sites.bu.edu [sites.bu.edu]
Interpreting the mass spectrometry fragmentation patterns of 4-(4-Chlorophenoxy)benzaldehyde.
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed guide for the interpretation of the mass spectrum of 4-(4-chlorophenoxy)benzaldehyde (C₁₃H₉ClO₂), a molecule incorporating both an aromatic aldehyde and a diphenyl ether linkage. We will explore the characteristic fragmentation pathways under Electron Ionization (EI), detailing the formation of key fragment ions. This document serves as a practical resource for researchers in synthetic chemistry, drug development, and analytical sciences, offering a step-by-step protocol for sample analysis and a logical framework for spectral interpretation, grounded in established mass spectrometry principles.
Introduction and Significance
This compound is a bi-functional organic compound featuring key structural motifs found in numerous pharmaceuticals, agrochemicals, and polymers. Accurate structural elucidation is paramount for quality control, metabolite identification, and impurity profiling. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing both molecular weight information and structural insights through controlled fragmentation.[1][2]
This guide focuses on interpreting the 70 eV Electron Ionization (EI) mass spectrum, a standard method that generates reproducible and information-rich fragmentation patterns suitable for structural analysis and library matching.[1] We will dissect the fragmentation behavior dictated by the molecule's constituent parts: the aromatic aldehyde, the diphenyl ether bridge, and the halogen substituent.
Molecular Structure and Isotopic Considerations
Understanding the molecule's structure is the first step in predicting its fragmentation. The key features influencing the mass spectrum are:
-
Aromatic Aldehyde: Prone to α-cleavage, leading to the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO). Aromatic aldehydes typically show a strong molecular ion peak.[3][4]
-
Diphenyl Ether Linkage: Cleavage of the C-O ether bonds is a major fragmentation route.[5]
-
Chlorine Atom: The natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a characteristic M⁺/M+2 isotopic pattern with an approximate 3:1 intensity ratio for all chlorine-containing fragments.[3] This pattern is a powerful diagnostic tool.
Molecular Formula: C₁₃H₉ClO₂ Monoisotopic Mass (for ³⁵Cl): 232.0291 Da Monoisotopic Mass (for ³⁷Cl): 234.0262 Da
Experimental Protocol: GC-MS Analysis
To acquire a high-quality EI mass spectrum, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile, thermally stable compound like this compound.
Workflow for GC-MS Analysis
Caption: Standard workflow for the GC-MS analysis of a small organic molecule.
Step-by-Step Methodology
-
Instrument Calibration: Before analysis, ensure the mass spectrometer's m/z scale is calibrated.[6] External calibration using a reference compound like perfluorotributylamine (PFTBA) is standard. For high-resolution instruments, an internal lock mass may be used to improve mass accuracy.[6]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). Vortex to ensure complete dissolution.
-
-
GC-MS Parameters: The following are typical starting parameters, which should be optimized for the specific instrument.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to spectral libraries like the NIST Mass Spectral Library.[1][7]
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Interpreting the Fragmentation Pattern
The EI mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). The fragmentation of this compound is driven by the ionization of the molecule, creating an energetically unstable molecular ion (M⁺•) that subsequently breaks apart into more stable fragment ions and neutral radicals.[8]
Key Fragmentation Pathways
Caption: Proposed major fragmentation pathways for this compound under EI-MS.
Analysis of Major Peaks
The table below summarizes the most likely and diagnostic ions observed in the mass spectrum.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Fragment Lost | Comments |
| 232 / 234 | [C₁₃H₉ClO₂]⁺• | (none) | Molecular Ion (M⁺•) . The presence of the M+2 peak at ~1/3 the intensity of the M⁺ peak is definitive for a single chlorine atom.[3] |
| 231 / 233 | [C₁₃H₈ClO₂]⁺ | H• | [M-1]⁺ Peak . A common loss from aromatic aldehydes, forming a stable acylium cation.[9][10] |
| 203 / 205 | [C₁₂H₈ClO]⁺ | •CHO | [M-29]⁺ Peak . Loss of the formyl radical via α-cleavage at the carbonyl group.[4] |
| 139 | [C₇H₄OCl]⁺ | - | [M-H-CO-Cl] A prominent fragment of 4-Chlorobenzaldehyde itself, suggesting cleavage and rearrangement.[11] |
| 127 / 129 | [C₆H₄ClO]⁺ | •C₇H₅O | Cleavage of the ether C-O bond, retaining the charge on the chlorophenoxy moiety. |
| 111 / 113 | [C₆H₄Cl]⁺ | CO | Loss of carbon monoxide from the m/z 139/141 or other precursors. This is the chlorophenyl cation.[11] |
| 105 | [C₇H₅O]⁺ | •OC₆H₄Cl | Benzoyl Cation . A very common and often stable fragment from cleavage of the ether bond, retaining charge on the benzaldehyde moiety. |
| 77 | [C₆H₅]⁺ | CO | Phenyl Cation . A highly characteristic fragment resulting from the loss of carbon monoxide from the benzoyl cation (m/z 105). Often a strong peak.[3][10] |
| 51 | [C₄H₃]⁺ | C₂H₂ | A common daughter ion from the fragmentation of the phenyl cation (m/z 77).[12] |
Detailed Interpretation:
-
The Molecular Ion (m/z 232/234): The first step is to identify the molecular ion peak. For this compound, it will appear as a doublet separated by 2 m/z units, with the peak at m/z 232 being roughly three times more intense than the peak at m/z 234. This immediately confirms the presence of one chlorine atom. Aromatic systems generally produce prominent molecular ions.[5][12]
-
Aldehyde-Driven Fragmentation (m/z 231/233 and 203/205): The aldehyde group directs two primary fragmentation pathways. The loss of a single hydrogen atom to form the [M-H]⁺ acylium ion at m/z 231/233 is highly characteristic of aromatic aldehydes due to the stability of the resulting cation.[10][13] Alternatively, the entire formyl group can be lost as a radical, yielding the [M-CHO]⁺ ion at m/z 203/205.
-
Ether Linkage Cleavage (m/z 105 and 127/129): The diphenyl ether bond is another major point of fragmentation. The bond can cleave on either side of the oxygen atom.
-
Cleavage that forms the benzoyl cation ([C₇H₅O]⁺) at m/z 105 is expected to be a significant pathway. This ion is resonance-stabilized.
-
The alternative cleavage forms the chlorophenoxy cation ([C₆H₄ClO]⁺) at m/z 127/129 .
-
-
Secondary Fragmentation (m/z 77 and 111/113): Many of the primary fragments will break down further. The most important secondary fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105) to produce the highly stable phenyl cation ([C₆H₅]⁺) at m/z 77 . This is often one of the most abundant ions (the base peak) in the spectrum of benzoyl-containing compounds.[10] Similarly, the chlorophenyl fragment can be observed at m/z 111/113.
Conclusion
The mass spectrum of this compound is rich with structural information. By systematically analyzing the key features—the molecular ion's isotopic pattern, α-cleavages associated with the aldehyde, scission of the ether linkage, and subsequent secondary fragmentations—a confident structural identification can be made. The presence of the Cl isotope pattern serves as a continuous thread, confirming the composition of various fragments. This logical approach, combining predictive theory with a robust experimental protocol, is essential for the accurate characterization of complex small molecules in all fields of chemical science.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. youtube.com [youtube.com]
- 5. GCMS Section 6.13 [people.whitman.edu]
- 6. rsc.org [rsc.org]
- 7. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. youtube.com [youtube.com]
Application Note: A Validated Protocol for the Laboratory-Scale Recrystallization of Crude 4-(4-Chlorophenoxy)benzaldehyde
Abstract
This application note provides a detailed, step-by-step protocol for the purification of crude 4-(4-Chlorophenoxy)benzaldehyde via single-solvent recrystallization. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, ensuring the high purity of this compound is critical for downstream applications.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a validated procedure but also the underlying chemical principles that govern each step. The methodology emphasizes safety, efficiency, and achieving high purity, validated by standard analytical techniques.
Introduction: The Rationale for Purification
This compound is a diaryl ether derivative whose utility as a molecular building block is well-established.[1] Its synthesis, often achieved through methods like the Ullmann condensation, can introduce a variety of impurities, including unreacted starting materials (e.g., 4-chlorophenol, 4-halobenzaldehydes), residual catalysts, and reaction byproducts.[2][3] These contaminants can interfere with subsequent reactions, reduce yields, and compromise the integrity of the final product.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4] The process leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[5][6] By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving the impurities behind in the mother liquor.[6] This protocol details a robust method for applying this principle to this compound.
Compound Profile and Solvent Selection Principles
A successful recrystallization hinges on the careful selection of a solvent. The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room temperature or below.[4][5][6]
Physicochemical Properties of this compound
A summary of the key properties of the target compound is presented below. The relatively low melting point necessitates careful temperature control during the drying phase.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.67 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 54-60 °C | [1] |
| Purity (Typical Commercial) | ≥97% | [7][8] |
Rationale for Solvent Choice: Ethanol
Based on the "like dissolves like" principle, the polarity of this compound—derived from its ether and aldehyde functionalities balanced by two aromatic rings—suggests solubility in moderately polar organic solvents.[6][9] Alcohols such as ethanol and methanol are excellent candidates. For this protocol, 95% ethanol is selected due to its favorable solubility profile for this class of compounds, its volatility (boiling point 78 °C), which allows for easy removal, and its relatively low toxicity. Water is used as a co-solvent in the final washing step to minimize product loss, as the compound is expected to be poorly soluble in it.
Experimental Protocol: Purification of Crude this compound
This protocol is designed for a starting quantity of approximately 5-10 grams of crude material but can be scaled accordingly.
Required Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Distilled Water
-
Activated Carbon (decolorizing charcoal, if needed)
-
Erlenmeyer flasks (various sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Short-stemmed or stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Spatulas and glass stirring rods
-
Watch glass
-
Ice bath
-
Drying oven or desiccator
Recrystallization Workflow Diagram
The following diagram outlines the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
On a hotplate, bring a separate beaker of 95% ethanol to a gentle boil.
-
Add the hot ethanol to the crude solid in small portions, with continuous stirring, until the solid just dissolves.[10] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the recovery of the purified product.[11]
-
-
Decolorization and Hot Filtration (Perform if necessary):
-
If the resulting solution has a noticeable color, remove it from the heat and add a very small amount (tip of a spatula) of activated carbon.[6]
-
Bring the mixture back to a boil for a few minutes. The carbon will adsorb colored impurities.
-
If activated carbon or any insoluble impurities are present, a hot gravity filtration is required.[12][13]
-
Pre-heat a short-stemmed or stemless funnel by placing it over a flask of boiling solvent.[6] Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This entire step must be performed quickly and with pre-heated equipment to prevent the dissolved product from crystallizing prematurely in the funnel, which would lead to significant loss of yield.[6]
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass (to prevent solvent evaporation and contamination) and set it aside on a heat-resistant surface to cool slowly to room temperature.
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals. As the crystal lattice forms gradually, impurity molecules are systematically excluded, resulting in a purer final product.[10][12] Rushing this step by immediate cooling in ice will cause the solid to precipitate rapidly, trapping impurities.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the solubility of the compound.[10]
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold solvent (a 50:50 mixture of ethanol and water works well).
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water. Causality: The wash solvent must be cold to avoid dissolving the purified crystals, yet it effectively removes the residual mother liquor containing the dissolved impurities.[10]
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight. This can be done in a vacuum oven at a low temperature (~35-40 °C) or in a desiccator. Do not use high heat, as the compound has a low melting point.
-
Purity Assessment
The success of the recrystallization should be validated by one or more of the following methods:
-
Melting Point Analysis: The purified product should exhibit a significantly sharper and higher melting point range (e.g., 58-60 °C) compared to the crude starting material.
-
Thin-Layer Chromatography (TLC): A single spot should be observed for the recrystallized product, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, FT-IR): These techniques can confirm the chemical identity of the purified compound and establish the absence of impurity-related signals present in the crude sample's spectrum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization [wiredchemist.com]
- 7. labcompare.com [labcompare.com]
- 8. calpaclab.com [calpaclab.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Home Page [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Troubleshooting & Optimization
Strategies for improving the reaction yield of 4-(4-Chlorophenoxy)benzaldehyde synthesis.
Welcome to the technical support resource for the synthesis of 4-(4-Chlorophenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Synthesis Overview & Core Mechanism
The formation of the diaryl ether linkage in this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann Condensation (also known as the Ullmann biaryl ether synthesis).[1][2][3] This reaction involves the coupling of a phenoxide with an aryl halide. While the Williamson ether synthesis is a cornerstone for forming many ethers, its application for diaryl ethers from unactivated aryl halides is generally ineffective without modification or the use of copper catalysts, which essentially transforms it into an Ullmann-type reaction.[4][5]
The Ullmann condensation is preferred for this transformation due to its reliability in forming C(aryl)-O bonds, a process that is challenging for palladium-based catalysts which are more commonly used for C-C and C-N couplings. The reaction typically requires a copper catalyst (often Cu(I)), a base, and a high-boiling polar aprotic solvent.[2][6]
The Catalytic Cycle of Ullmann Condensation
The mechanism involves the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the desired diaryl ether product and regenerate the active Cu(I) catalyst. The use of ligands can stabilize the copper intermediates and accelerate the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Ullmann Condensation for diaryl ether synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound in a practical Q&A format.
Issue Category: Low or No Yield
Q1: My reaction yield is consistently below 30%. What are the most common culprits?
A1: Persistently low yields are often traced back to one of four areas: catalyst activity, reaction conditions, reagent quality, or procedural losses.
-
Inactive Catalyst: The copper catalyst is the heart of the reaction. If it's inactive or poisoned, the reaction will not proceed. Ensure you are using a high-purity Cu(I) source (like CuI). Some protocols benefit from in situ activation of copper powder.[8]
-
Sub-optimal Temperature: Ullmann condensations are notorious for requiring high temperatures, often in the range of 90-220 °C.[2][9] If the temperature is too low, the reaction rate will be impractically slow. Ensure your reaction is heated adequately and the internal temperature is monitored.
-
Incorrect Base/Solvent Combination: The base is crucial for deprotonating the phenol to form the active nucleophile. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the increased reactivity of the cesium phenoxide. The solvent must be a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction at high temperatures.[2][5]
-
Reagent Purity: Ensure all reagents, especially the phenol and the aryl halide, are pure and dry. Water is detrimental as it can protonate the phenoxide, quenching the nucleophile.[10][11] Solvents should be anhydrous.
Q2: I suspect my copper catalyst is the problem. How can I improve its performance?
A2: This is a very common issue. While simply adding copper iodide (CuI) can work, performance is dramatically improved by using a ligand. Ligands solubilize the copper species, prevent catalyst agglomeration, and accelerate the key steps of oxidative addition and reductive elimination. For diaryl ether synthesis, N,N-dimethylglycine has proven to be an excellent, inexpensive, and effective ligand that allows the reaction to proceed at lower temperatures (e.g., 90 °C).[9]
| Catalyst System | Typical Ligand | Advantage | Reference |
| Copper(I) Iodide (CuI) | N,N-Dimethylglycine | Lowers reaction temperature, improves yield and substrate scope. | Ma, D.; Cai, Q. (2003)[9] |
| Copper(I) Iodide (CuI) | L-Proline | Similar accelerating effect, works well for aryl aminations. | Ma, D., et al. |
| Copper Powder | None (Traditional) | Inexpensive but requires very high temperatures (>200 °C) and stoichiometric amounts. | Ullmann, F. (1905)[2] |
| Copper Nanoparticles | None | High surface area can improve reactivity at milder conditions (e.g., 120 °C). | Kidwai, M., et al. (2007)[12] |
Q3: My reaction starts but stalls before completion, according to TLC analysis. What should I investigate?
A3: Reaction stalling typically points to catalyst deactivation or consumption of a key reagent.
-
Atmosphere: The reaction should be run under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Cu(I) catalyst to an inactive Cu(II) state. Furthermore, the aldehyde functional group on your substrate is susceptible to oxidation at high temperatures, which can lead to unwanted side products.
-
Moisture: As mentioned, ensure your reagents and solvent are anhydrous. Use flame-dried glassware for best results.[10]
-
Insufficient Base: Ensure you are using a sufficient excess of base (typically 1.5 to 2.0 equivalents) to drive the initial deprotonation to completion.
Issue Category: Impurities and Side Reactions
Q4: My crude NMR shows several unexpected aromatic signals. What are the likely side products?
A4: The most common side reaction in an Ullmann coupling is the homocoupling of the aryl halide to form a biaryl compound.[3][7] In your case, using 1-chloro-4-iodobenzene as the halide would lead to the formation of 4,4'-dichloro-1,1'-biphenyl. Another possibility, though less common with modern catalysts, is debromination or deiodination of the aryl halide.
Q5: How can I minimize the formation of the homocoupled biaryl impurity?
A5: Minimizing this side product involves optimizing conditions to favor the desired cross-coupling reaction.
-
Use a Ligand: Ligand-accelerated catalysis (e.g., with N,N-dimethylglycine) generally provides higher selectivity for the C-O cross-coupling over the C-C homocoupling.[9]
-
Control Stoichiometry: Using a slight excess of the phenol component (e.g., 1.1-1.2 equivalents) can help ensure the copper-phenoxide is the dominant intermediate, ready to react with the aryl halide as it is introduced to the catalytic cycle.
-
Temperature Management: Do not overheat the reaction. Use the lowest temperature that provides a reasonable reaction rate. While high temperatures are necessary, excessive heat can promote side reactions.
Section 3: Recommended Experimental Protocol
This protocol is based on the highly efficient N,N-dimethylglycine-promoted Ullmann condensation, which offers excellent yields under relatively mild conditions.[9]
Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Hydroxybenzaldehyde | 122.12 | 2.44 g | 20.0 mmol | 1.0 |
| 1-Chloro-4-iodobenzene | 238.45 | 5.25 g | 22.0 mmol | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 mmol | 0.05 |
| N,N-Dimethylglycine | 103.12 | 412 mg | 4.0 mmol | 0.20 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 13.03 g | 40.0 mmol | 2.0 |
| Dioxane (anhydrous) | - | 40 mL | - | - |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (2.44 g), 1-chloro-4-iodobenzene (5.25 g), copper(I) iodide (190 mg), N,N-dimethylglycine (412 mg), and cesium carbonate (13.03 g).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add 40 mL of anhydrous dioxane via syringe.
-
Reaction: Vigorously stir the suspension and heat the reaction mixture to 90 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid (m.p. 54-58 °C).
Section 4: Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. francis-press.com [francis-press.com]
- 12. mdpi.com [mdpi.com]
Identification and minimization of byproducts in 4-(4-Chlorophenoxy)benzaldehyde synthesis.
Welcome to the technical support resource for the synthesis of 4-(4-chlorophenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable intermediate. We will explore the causality behind experimental choices, troubleshoot potential issues, and provide validated protocols to ensure the integrity and reproducibility of your results.
Introduction: Navigating the Synthesis
This compound is a key building block in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its synthesis, primarily achieved through nucleophilic aromatic substitution (SNAr) akin to the Williamson ether synthesis or a copper-catalyzed Ullmann condensation, presents unique challenges.[2][3] The presence of multiple reactive sites and the potential for competing reaction pathways necessitate precise control over reaction conditions to minimize byproduct formation and maximize yield.
This guide is structured into two main sections:
-
Troubleshooting Guide: A problem-oriented section to diagnose and solve specific issues you may encounter during your experiments.
-
Frequently Asked Questions (FAQs): A broader overview of the synthesis, including reaction mechanisms, analytical techniques, and purification strategies.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common problems encountered during the synthesis of this compound. Each entry provides a systematic approach to identifying the root cause and implementing a corrective action.
Q1: Why is my reaction yield consistently low?
A low yield is one of the most frequent issues. The cause can often be traced to one of several factors related to reagents, reaction conditions, or work-up procedures.
Potential Causes & Recommended Actions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Inefficient Base | The phenoxide nucleophile must be generated efficiently. A weak base or an insufficient amount will result in a low concentration of the active nucleophile, slowing down the desired reaction. | For Williamson-type synthesis, use at least 1.5 equivalents of a strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if the solvent is anhydrous.[4] For Ullmann reactions, potassium carbonate or potassium phosphate is often used.[5] |
| Poor Solvent Choice | The solvent plays a critical role in solvating ions and influencing reaction pathways. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.[2][6] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion highly reactive. |
| Suboptimal Temperature | Ether synthesis reactions are often slow at room temperature. However, excessively high temperatures can promote side reactions and decomposition. | For Williamson-type reactions, a temperature range of 80-120 °C is typical.[4] Ullmann condensations often require higher temperatures, sometimes exceeding 150 °C, but modern catalysts can lower this requirement.[3][5] Monitor the reaction by TLC to find the optimal balance. |
| Presence of Water | Water can hydrolyze the starting materials or react with the strong base, quenching the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents, especially when working with highly reactive bases like NaH. |
| Catalyst Inactivity (Ullmann) | The copper catalyst in an Ullmann reaction can be sensitive to air and moisture.[7] Oxidized or poisoned catalysts will show little to no activity. | Use freshly purchased copper(I) iodide (CuI) or activate copper powder before use. Consider using a ligand, such as picolinamide or phenanthroline, which can stabilize the copper catalyst and improve its efficacy at lower temperatures.[3][5] |
| Loss During Work-up | The product can be lost during aqueous extractions if the pH is not controlled or if emulsions form. | Ensure the aqueous layer is basic during extraction to keep unreacted 4-hydroxybenzaldehyde deprotonated and soluble in the aqueous phase. If emulsions form, add brine to help break them. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Q2: I see multiple spots on my TLC plate. What are the likely byproducts?
The formation of byproducts is a key challenge. Identifying them is the first step toward minimization. The most common byproducts depend on the synthetic route chosen.
Primary Synthesis Routes & Associated Byproducts
Caption: The two primary synthetic routes and their potential side reactions.
Byproduct Identification and Minimization:
-
Unreacted Starting Materials: These are the most common impurities.
-
Identification: Compare the Rf values on your TLC plate with the starting materials.
-
Minimization: Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess (1.1-1.2 equivalents) of one reagent to consume the other limiting reagent completely.
-
Removal: Unreacted 4-hydroxybenzaldehyde or 4-chlorophenol can be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH) during work-up.
-
-
Homocoupling Byproducts (Ullmann Reaction): The copper catalyst can cause aryl halides to couple with themselves, forming biaryl compounds (e.g., 4,4'-dichlorobiphenyl).[7]
-
Identification: These compounds are typically non-polar and can be detected by GC-MS or LC-MS.
-
Minimization: This is an inherent challenge of the Ullmann reaction. Using a ligand can sometimes improve selectivity. Modern palladium-catalyzed Buchwald-Hartwig C-O coupling reactions are often a better alternative for avoiding homocoupling.[3]
-
-
Elimination Products (Williamson Synthesis): While less common with aryl halides, if an alkyl halide were used, E2 elimination would be a major competing reaction, especially with secondary or tertiary halides.[6][8] This is not a primary concern for this specific diaryl ether synthesis.
-
Ring Alkylation: The phenoxide ion is an ambident nucleophile, meaning reaction can occur at the oxygen (O-alkylation) or on the aromatic ring (C-alkylation).[8]
-
Identification: Can be identified by detailed analysis of ¹H NMR, looking for changes in the aromatic substitution pattern.
-
Minimization: O-alkylation is generally favored. Using polar aprotic solvents helps promote the desired O-alkylation pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Williamson (SNAr) or Ullmann?
The choice depends on available starting materials, scale, and tolerance for specific byproducts.
| Factor | Williamson-type (SNAr) | Ullmann Condensation |
| Conditions | Generally milder temperatures (80-120 °C). Does not require a metal catalyst. | Requires higher temperatures (>150 °C) and a copper catalyst.[3] |
| Reagents | Typically uses a phenoxide and an activated aryl halide (e.g., with an electron-withdrawing group).[9] | More versatile in the choice of aryl halides but often requires an aryl iodide for best reactivity.[10] |
| Key Byproduct | Primarily unreacted starting materials. | Homocoupling of aryl halides to form biaryls.[7][10] |
| Recommendation | Often preferred in laboratory settings due to milder conditions and avoidance of heavy metal catalysts. | A classic and robust method, but modern variations or alternative palladium-catalyzed couplings are often more efficient and selective.[11] |
Q2: What are the best analytical techniques for monitoring the reaction and assessing product purity?
A multi-technique approach is essential for comprehensive analysis.
| Technique | Purpose | Key Parameters & Expected Results |
| TLC | Reaction monitoring. | Use a solvent system like Ethyl Acetate/Hexane. The product, being more non-polar than the starting phenol, will have a higher Rf value. |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment. | ¹H NMR: Look for the characteristic aldehyde proton (~9.9 ppm) and the distinct aromatic signals corresponding to both rings. ¹³C NMR: Confirm the aldehyde carbonyl (~191 ppm) and the C-O-C ether linkage carbons. |
| GC-MS / LC-MS | Confirm molecular weight and identify impurities. | MS: The molecular ion peak for C₁₃H₉ClO₂ should be observed at m/z ≈ 232.03 (for ³⁵Cl) and 234.03 (for ³⁷Cl) in a ~3:1 ratio.[12] This is excellent for detecting non-polar byproducts like biphenyls.[13] |
| HPLC | Quantitative purity analysis. | A reverse-phase C18 column with a water/acetonitrile gradient is effective. Purity is determined by the area percentage of the main peak, detected by UV at ~280 nm.[14] |
| FT-IR | Functional group analysis. | Expect strong absorbances for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and the aryl ether C-O-C stretch (~1250 cm⁻¹).[15] |
| Melting Point | Purity assessment. | A sharp melting point close to the literature value (54-58 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
Q3: What is a reliable protocol for the purification of this compound?
Purification typically involves an aqueous work-up followed by recrystallization or column chromatography.
Step-by-Step Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL for a small-scale reaction).[4]
-
Aqueous Wash (Base): Combine the organic layers and wash with 1M NaOH solution (2 x 50 mL). This crucial step removes any unreacted phenolic starting material (e.g., 4-hydroxybenzaldehyde or 4-chlorophenol) by converting it to its water-soluble sodium salt.
-
Aqueous Wash (Neutral/Brine): Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase and break any emulsions.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification:
-
Recrystallization (Preferred for >95% crude purity): The resulting crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[16]
-
Column Chromatography (If multiple byproducts are present): If the crude product is an oil or contains significant impurities, purify it using silica gel column chromatography with a gradient of ethyl acetate in hexane.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols [mdpi.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. PubChemLite - this compound (C13H9ClO2) [pubchemlite.lcsb.uni.lu]
- 13. rroij.com [rroij.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
Optimization of reaction parameters such as temperature and time for 4-(4-Chlorophenoxy)benzaldehyde synthesis.
Technical Support Center: Optimization of 4-(4-Chlorophenoxy)benzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is critical.[1][2] This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice and optimization strategies based on foundational chemical principles.
Section 1: Foundational Chemistry of Synthesis
The formation of the diaryl ether bond in this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is often preferred over classical copper-catalyzed Ullmann condensations, which can require harsh reaction conditions and stoichiometric amounts of copper.[3][4]
The SNAr approach typically involves the reaction of a phenoxide with an electron-deficient aryl halide. For this specific synthesis, the most common strategy is the reaction between the potassium salt of 4-hydroxybenzaldehyde and 1,4-dichlorobenzene. A phase-transfer catalyst (PTC) is often employed to facilitate the reaction between the solid or aqueous phenoxide salt and the organic substrate.[5][6]
The causality is straightforward: a strong base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde, creating a potent nucleophile (the phenoxide). This nucleophile then attacks the electron-deficient carbon atom of 1,4-dichlorobenzene, displacing the chloride leaving group. The presence of the aldehyde group on the phenoxide ring system does not significantly impede this reaction.
Caption: General SNAr mechanism for the synthesis.
Section 2: Troubleshooting and Optimization FAQs
This section addresses the most common issues encountered during the synthesis and provides actionable, logic-driven solutions.
Q1: My reaction yield is very low or has not proceeded. What are the common causes?
This is the most frequent issue and can almost always be traced back to one of four key areas. A systematic approach is crucial for diagnosis.
| Problem | Possible Cause | Recommended Action & Explanation |
| No or Low Conversion | Ineffective Deprotonation | The phenoxide nucleophile is not forming. Ensure your base (e.g., K₂CO₃, KOH) is anhydrous and of high purity. For K₂CO₃, use a finely ground powder to maximize surface area. You must use at least a stoichiometric equivalent of base relative to the 4-hydroxybenzaldehyde.[7] |
| Insufficient Temperature | SNAr reactions have a significant activation energy. Room temperature is often insufficient.[7] A low temperature will result in an impractically slow reaction rate. Refer to the temperature optimization protocol below. | |
| Solvent Contamination | Polar protic solvents (like water or alcohols) will quench the phenoxide nucleophile. Ensure you are using a dry, polar aprotic solvent like DMF or DMSO.[7] Water can be introduced from wet reagents or glassware. | |
| Poor Catalyst Activity | If using a phase-transfer catalyst (PTC) like TBAB, ensure it is pure. The catalyst can degrade over time. In a biphasic system (e.g., toluene/water), vigorous stirring is essential to create the interfacial area where the catalyst works.[7] |
Q2: How do I determine the optimal reaction temperature?
Temperature is a double-edged sword. Too low, and the reaction stalls; too high, and you risk decomposition of the aldehyde or formation of colored impurities. The optimal temperature is a balance between reaction rate and product purity.
A temperature screening experiment is the most effective method.
Protocol: Temperature Screening
-
Setup: Prepare 4-5 identical small-scale reactions in parallel (e.g., in a heating block).
-
Reagents: Use a consistent stoichiometry for all reactions (e.g., 4-hydroxybenzaldehyde (1.0 eq), 1,4-dichlorobenzene (1.5 eq), K₂CO₃ (1.5 eq), TBAB (0.05 eq), in DMF).
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range is 80°C, 100°C, 120°C, and 140°C.
-
Monitoring: After a fixed time (e.g., 4 hours), take a small aliquot from each reaction. Analyze by Thin Layer Chromatography (TLC) or HPLC to assess the consumption of starting material and the formation of product versus impurities.
-
Analysis: Identify the temperature that gives the best conversion to the desired product with the minimal formation of byproducts (often visible as new, colored spots on a TLC plate). This becomes your optimal temperature for the next stage.
| Parameter | Typical Starting Conditions | Rationale |
| Solvent | DMF, DMSO, NMP | High boiling points and ability to dissolve ionic intermediates.[3] |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently basic to deprotonate the phenol without being overly harsh, which can promote side reactions. |
| Temperature Range | 80°C - 150°C | This range typically encompasses the activation energy required for SNAr without causing rapid decomposition. |
Q3: What is the best way to determine the optimal reaction time?
Simply running a reaction for a "standard" 24 hours is inefficient and can lead to lower yields due to product degradation over time. The optimal reaction time is the point at which the consumption of the limiting reagent has plateaued.
This is determined by performing a time-course study at the optimal temperature you identified in Q2.
Protocol: Time-Course Analysis
-
Setup: Prepare a single, scaled-up reaction using the optimal temperature determined previously.
-
Sampling: At regular intervals (e.g., T=0, 1h, 2h, 4h, 8h, 12h, 24h), withdraw a small, consistent volume of the reaction mixture.
-
Analysis: Analyze each sample by TLC or HPLC. On a TLC plate, spot each time point side-by-side. You should see the starting material spot diminish and the product spot intensify over time.
-
Determination: The optimal reaction time is the point after which no significant change in the ratio of product to starting material is observed. Continuing the reaction beyond this point offers no benefit and may decrease the yield.
Caption: Workflow for systematic parameter optimization.
Q4: I am observing a dark color and significant side products. How can I minimize this?
Dark reaction colors (brown to black) and multiple spots on a TLC are classic indicators of side reactions, often driven by excessive heat or time.
-
Thermal Decomposition: The aldehyde functional group can be sensitive to high temperatures over long periods. If your reaction mixture darkens significantly, it is a strong indication that your temperature is too high or your reaction time is too long. Revisit the optimization protocols above.
-
C-Alkylation: While less common than with alkyl halides, it is possible for the phenoxide to attack the aryl halide at the ortho position on its own ring, leading to polymeric materials. This is favored by extremely high temperatures. Using a polar aprotic solvent like DMF generally favors the desired O-alkylation.[7]
-
Purification: If minor impurities are unavoidable, they can often be removed. Unreacted 4-hydroxybenzaldehyde is acidic and can be removed with a dilute aqueous base wash (e.g., 1M NaOH) during the workup.[7] For other impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary.[8][9]
Section 3: Baseline Experimental Protocol
This protocol provides a robust starting point for your synthesis and subsequent optimization experiments.
Synthesis of this compound via SNAr
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq), finely ground anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5 mL per gram of 4-hydroxybenzaldehyde).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Reagent Addition: Add 1,4-dichlorobenzene (1.5 eq) to the mixture.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (start with 120°C if not yet optimized) and hold for the target duration (start with 8 hours). Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (10x the volume of DMF).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with dilute NaOH solution (1M, 2x) to remove unreacted 4-hydroxybenzaldehyde, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product. Confirm purity and identity via melting point, ¹H NMR, and ¹³C NMR spectroscopy. The literature melting point is in the range of 54-59°C.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. benchchem.com [benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. 4-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. This compound 97 61343-99-5 [sigmaaldrich.com]
Technical Support Center: A Guide to the Chemical Stability and Reactivity of 4-(4-Chlorophenoxy)benzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-(4-Chlorophenoxy)benzaldehyde (CPBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. My goal is to provide not just protocols, but a deeper understanding of the molecule's behavior under various reaction conditions. By anticipating potential challenges and understanding the causality behind them, you can streamline your experiments, improve yields, and troubleshoot effectively.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters. We will delve into the stability, reactivity, and common transformations of CPBA, grounding our advice in established chemical principles and field-proven insights.
Part 1: General Stability, Handling, and Physicochemical Properties
Before beginning any experiment, understanding the fundamental properties and stability of your starting material is critical.
FAQ: General Handling and Storage
Question: What are the optimal storage conditions for this compound, and is it sensitive to environmental factors?
Answer: this compound is a white to off-white crystalline solid.[1] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically between 0-8°C to minimize potential degradation over time.[1]
Like many benzaldehyde derivatives, it exhibits sensitivity to both air and light.[2][3] The aldehyde functional group is susceptible to autoxidation, where atmospheric oxygen can convert it into the corresponding carboxylic acid (4-(4-chlorophenoxy)benzoic acid). This process can be accelerated by light. To ensure the integrity of your results, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container to protect it from light.
| Property | Value | Source |
| CAS Number | 61343-99-5 | [1][4][5] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][4] |
| Molecular Weight | 232.66 g/mol | [4][5] |
| Melting Point | 54-58 °C | [4][5] |
| Boiling Point | 181 °C / 2.5 mmHg | [4] |
| Appearance | White to light orange crystalline powder | [1][4] |
| Solubility | Soluble in toluene, dichloromethane, THF; Insoluble in water. | [3][4] |
Part 2: Troubleshooting Common Synthetic Transformations
The reactivity of CPBA is dominated by its aldehyde functional group. The electron-withdrawing nature of the chloro- and phenoxy- substituents can influence the electrophilicity of the carbonyl carbon. Here, we address common issues encountered during key synthetic operations.
Reductive Amination
Question: I'm performing a reductive amination with CPBA and a primary amine, but my yield is low, and I'm isolating a significant amount of 4-(4-chlorophenoxy)benzyl alcohol as a byproduct. What's going wrong?
Answer: This is a classic problem of competing reaction pathways in reductive amination. The issue arises when the reducing agent reduces the starting aldehyde faster than it reduces the desired imine intermediate. This is particularly common with powerful, less selective reducing agents like sodium borohydride (NaBH₄).[6][7]
Causality and Solution: The success of a one-pot reductive amination hinges on the selective reduction of the C=N bond of the imine in the presence of the C=O bond of the aldehyde.
-
Choice of Reducing Agent: The key is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7][8] It is sterically hindered and less reactive than NaBH₄, making it highly selective for the protonated iminium ion over the neutral aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another effective option, but its toxicity and the potential release of cyanide gas during acidic workup make STAB a preferred alternative in many labs.[6][7]
-
Reaction pH: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a small amount of acetic acid. The acid catalyzes imine formation but also protonates the imine to form the more electrophilic iminium ion, which is the species that STAB preferentially reduces.
-
Ensure Imine Formation: Before adding the reducing agent, allow sufficient time for the aldehyde and amine to form the imine. You can monitor this pre-reaction by TLC or ¹H NMR to confirm the disappearance of the aldehyde starting material.
This diagram outlines a logical approach to diagnosing and solving issues in your reductive amination protocol.
Caption: Troubleshooting flowchart for reductive amination.
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add the primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may bubble slightly.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Olefination
Question: My Wittig reaction with CPBA is giving a low yield of the desired alkene, and purification is difficult due to the triphenylphosphine oxide byproduct. How can I optimize this?
Answer: The Wittig reaction is a powerful tool for C=C bond formation, but its success depends on the nature of the ylide and the reaction conditions.[9] The triphenylphosphine oxide (TPPO) byproduct is notoriously difficult to remove from nonpolar products.
Causality and Solution:
-
Ylide Reactivity: The reactivity of the phosphorus ylide is paramount. Unstabilized ylides (e.g., from simple alkyl halides) are very basic and highly reactive, typically favoring the (Z)-alkene. Stabilized ylides (e.g., containing an adjacent ester or ketone) are less reactive and often require heating, but they predominantly form the (E)-alkene.[9][10][11] For CPBA, which is a relatively unhindered aldehyde, both types of ylides should react well. If the reaction is sluggish, ensure your ylide was generated correctly under anhydrous conditions using a strong base (e.g., n-BuLi, NaH, or KHMDS).
-
TPPO Removal: This is a common frustration.
-
Chromatography: While challenging, careful column chromatography with a less polar eluent system (e.g., hexanes/ethyl acetate) can often separate the alkene from the more polar TPPO.
-
Crystallization: TPPO is highly crystalline. Sometimes, you can selectively crystallize your product away from it, or vice versa, by carefully choosing the solvent system.[12]
-
Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like diethyl ether or hexanes by cooling, allowing it to be filtered off.
-
-
Ylide Generation: In a flame-dried, three-neck flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (~0.3 M).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution should turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Wittig Reaction: Cool the ylide solution back down to 0°C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC until the aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via column chromatography (hexanes/ethyl acetate gradient) to separate the alkene product from TPPO.
Part 3: Proactive Strategies: Protecting the Aldehyde
Question: I need to perform a reaction that is incompatible with an aldehyde (e.g., Grignard addition to another site on the molecule). What is the most reliable way to protect and deprotect the aldehyde group on CPBA?
Answer: Protecting group chemistry is essential when dealing with multifunctional molecules.[13] For aldehydes, the most common and robust protecting group is an acetal, typically formed with ethylene glycol.[14] This strategy masks the reactive carbonyl, rendering it inert to nucleophiles and strong bases, and can be cleanly removed under acidic conditions.
Causality and Solution: The protection works by converting the sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized carbon within a five-membered dioxolane ring. This ring is stable to most reaction conditions except for aqueous acid.
Caption: Acetal protection/deprotection workflow for CPBA.
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), toluene (~0.4 M), ethylene glycol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting aldehyde.
-
Cool the reaction to room temperature and wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected acetal, which can often be used in the next step without further purification.
-
Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a few drops of 2M hydrochloric acid (HCl).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Once deprotection is complete, neutralize the acid with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to recover the pure aldehyde.
By understanding these common challenges and implementing these validated protocols, you can leverage the full synthetic potential of this compound with greater confidence and success. Should you have further questions, do not hesitate to reach out to our technical support team.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | 61343-99-5 [chemicalbook.com]
- 5. 4-(4-氯苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. jocpr.com [jocpr.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
How to prevent the formation of common impurities during the synthesis of 4-(4-Chlorophenoxy)benzaldehyde.
Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)benzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This versatile intermediate is crucial in the development of pharmaceuticals, agrochemicals, and other complex organic molecules[1]. However, its synthesis is not without challenges, often leading to impurities that can complicate downstream applications and reduce yields.
This guide is designed to provide you, our fellow researchers and development professionals, with practical, science-backed solutions to the common hurdles encountered during synthesis. We will delve into the causality behind impurity formation and offer robust, field-proven protocols to ensure you achieve the highest possible purity and yield in your experiments.
Troubleshooting Guide & FAQs: Impurity Prevention
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes, and what are the main impurity concerns for each?
The two most common and industrially relevant methods for synthesizing diaryl ethers like this compound are the Williamson Ether Synthesis and the Ullmann Condensation .
-
Williamson Ether Synthesis : This classic SN2 reaction involves the nucleophilic attack of a phenoxide on an aryl halide.[2][3][4] For this specific target, the reaction is typically between the sodium or potassium salt of 4-hydroxybenzaldehyde and 1,4-dichlorobenzene.
-
Ullmann Condensation : This method involves the copper-catalyzed coupling of an alcohol (or phenoxide) with an aryl halide.[6][7] It is particularly effective for forming aryl-aryl ether bonds, which can be challenging for traditional nucleophilic aromatic substitution.
The choice between these routes depends on starting material availability, scale, and the specific purity requirements of your final product.
Caption: Comparison of Williamson and Ullmann synthesis workflows.
Q2: In my Williamson synthesis, I'm seeing significant amounts of unreacted 4-hydroxybenzaldehyde. What's going wrong?
This is a very common issue and typically points to incomplete formation or reaction of the phenoxide intermediate. The hydroxyl group of 4-hydroxybenzaldehyde is acidic, but a sufficiently strong base is required to ensure complete deprotonation to the more potent phenoxide nucleophile.
Causality : If the phenoxide is not fully formed, the neutral phenol will not effectively displace the chloride from the other aromatic ring, leading to low conversion.
Troubleshooting Steps:
| Probable Cause | Underlying Reason | Recommended Solution & Protocol |
| Insufficient Base | The molar equivalent of the base is too low to deprotonate all the 4-hydroxybenzaldehyde. | Increase the base (e.g., K₂CO₃, NaOH) to 1.5-2.0 molar equivalents relative to the 4-hydroxybenzaldehyde.[10] This ensures the equilibrium shifts completely towards the phenoxide. |
| Incorrect Base Selection | The base used is not strong enough to efficiently deprotonate the phenol under the reaction conditions. | While K₂CO₃ is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be used if needed, particularly if the solvent is less polar.[4] Caution: These are highly reactive. |
| Presence of Water | Moisture in the reagents or solvent can consume the base and protonate the phenoxide, reducing its effective concentration.[11] | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF, dry acetonitrile) and reagents. |
| Low Reaction Temperature | The activation energy for the nucleophilic aromatic substitution is not being met, resulting in a sluggish reaction. | Increase the reaction temperature. For diaryl ether synthesis via this route, temperatures of 80-120 °C are common.[10] Monitor the reaction by TLC to determine the optimal time and temperature. |
Q3: My mass spectrometry results show an impurity with the same mass as my product. Could this be a C-alkylation isomer, and how do I prevent it?
Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion (O-alkylation) and the activated carbon atoms on the aromatic ring (C-alkylation). While O-alkylation is desired to form the ether, C-alkylation can lead to the formation of a C-C bond, yielding an isomeric byproduct that is often difficult to separate.
Mechanism & Prevention : The choice of solvent plays a critical role in directing the regioselectivity of the reaction.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) : These solvents are highly recommended. They solvate the cation (K⁺, Na⁺) but leave the oxygen anion of the phenoxide relatively "naked" and highly reactive. This enhances its nucleophilicity and strongly favors the desired O-alkylation pathway.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents should generally be avoided. They can form hydrogen bonds with the oxygen anion, shielding it and reducing its reactivity. This can make the less-hindered C-alkylation pathway more competitive.
Caption: O- vs. C-alkylation pathways for the phenoxide intermediate.
Q4: When attempting an Ullmann condensation, my primary impurity is a biaryl compound from the homocoupling of my aryl halide. How can I suppress this side reaction?
Homocoupling is the classic side reaction in Ullmann-type couplings, where two molecules of the aryl halide react with each other instead of with the desired nucleophile.[9][12] This is especially problematic with more reactive aryl halides like aryl iodides.
Causality : The organocopper intermediate formed during the catalytic cycle can react with a second molecule of the aryl halide before it couples with the phenoxide. This is often exacerbated by high temperatures and highly active catalyst systems.
Troubleshooting Steps:
| Probable Cause | Underlying Reason | Recommended Solution & Protocol |
| Excessively High Temperature | While Ullmann reactions require heat (often >150 °C), excessive temperatures can accelerate the homocoupling pathway.[6] | Carefully control the reaction temperature. Start at a lower temperature (e.g., 130-140 °C) and slowly increase only if the main reaction is not proceeding, as monitored by TLC. |
| Catalyst Activity Too High | Using highly activated copper powder without proper control can lead to indiscriminate coupling.[12] | Use a well-defined catalyst system, such as CuI with a ligand (e.g., phenanthroline, diamines).[6] Ligands modulate the reactivity of the copper center, often improving selectivity for the desired cross-coupling over homocoupling. |
| Stoichiometry Imbalance | An excess of the aryl halide relative to the phenoxide can increase the statistical probability of homocoupling. | Use a slight excess (1.1-1.2 equivalents) of the 4-hydroxybenzaldehyde component relative to the more reactive aryl halide (e.g., 4-chloroiodobenzene). |
| Slow Addition | Adding all the aryl halide at the beginning of the reaction creates a high initial concentration, favoring homocoupling. | Consider slow, portion-wise, or syringe-pump addition of the aryl halide to the reaction mixture containing the phenoxide and catalyst. This keeps its instantaneous concentration low. |
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
This protocol is designed to maximize O-alkylation and minimize unreacted starting materials.
-
Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF, 5 mL per gram of hydroxybenzaldehyde).[10]
-
Reaction Initiation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Substrate Addition : Add 1,4-dichlorobenzene (1.1 eq) to the mixture.
-
Heating : Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours.[10] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup : After completion, cool the mixture to room temperature and pour it into cold water (4x the volume of DMF).
-
Extraction : Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).[10]
-
Washing : Combine the organic layers and wash with 1M NaOH solution to remove any unreacted 4-hydroxybenzaldehyde, followed by a water wash and a brine wash.[13]
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography.
Protocol 2: Purification - Removal of Unreacted Aldehyde
If your crude product is contaminated with unreacted 4-hydroxybenzaldehyde or other acidic phenols, a simple basic wash is highly effective.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution.[13]
-
Shake the funnel vigorously, venting frequently. The acidic phenol will be deprotonated to its water-soluble salt and partition into the aqueous layer.
-
Separate the layers and discard the aqueous layer.
-
Repeat the wash if necessary (check the organic layer by TLC).
-
Wash the organic layer with water and then brine to remove residual base and salt before drying and concentrating.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann reaction | PPTX [slideshare.net]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. francis-press.com [francis-press.com]
- 12. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: 4-(4-Chlorophenoxy)benzaldehyde Degradation Pathway Investigation
Welcome to the technical support center for the investigation of potential degradation pathways of 4-(4-Chlorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimental studies.
Introduction
This compound is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of related products. This guide will explore the three primary degradation pathways for this molecule: hydrolysis, oxidation, and photolysis. For each pathway, we will discuss the underlying mechanisms, provide detailed experimental protocols for investigation, and offer troubleshooting advice in a practical question-and-answer format.
Core Degradation Pathways: A Visual Overview
The stability of this compound is primarily challenged by its two reactive functional groups: the aldehyde and the ether linkage, as well as the chlorinated aromatic ring. The following diagram illustrates the main potential degradation routes.
Caption: Potential degradation pathways of this compound.
Section 1: Hydrolytic Degradation
Hydrolysis of the ether linkage in this compound is a likely degradation pathway, particularly under acidic or basic conditions. This reaction would cleave the molecule into 4-hydroxybenzaldehyde and 4-chlorophenol.
Experimental Protocol: Forced Hydrolysis Study
Objective: To evaluate the susceptibility of this compound to acid- and base-catalyzed hydrolysis.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Neutral Hydrolysis:
-
As a control, mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
Incubate and sample as described above, without neutralization.
-
-
Analysis: Analyze all samples by HPLC to determine the percentage of remaining this compound and to detect the formation of any degradation products.
Troubleshooting & FAQs: Hydrolytic Degradation
Q1: I don't see any degradation even after 24 hours. What should I do?
A1: If no significant degradation is observed (less than 5-10%), you may need to employ more stringent conditions. Consider the following:
-
Increase Temperature: Raise the incubation temperature (e.g., to 80°C), but be mindful of the solvent's boiling point.
-
Increase Acid/Base Concentration: Use a higher concentration of acid or base (e.g., 1 N HCl or 1 N NaOH). However, be aware that very harsh conditions may lead to secondary degradation of the primary products.
-
Extend Incubation Time: Continue the study for a longer duration (e.g., 48 or 72 hours).
Q2: My chromatogram shows multiple new peaks. How do I identify them?
A2: The expected primary degradation products from hydrolysis are 4-hydroxybenzaldehyde and 4-chlorophenol.
-
Reference Standards: The most reliable method is to inject reference standards of the suspected degradation products to compare their retention times with the peaks in your degraded sample.
-
LC-MS Analysis: If reference standards are unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the mass of the unknown peaks, which can help in their identification.
Q3: The peak shape for my parent compound is poor after neutralization. What could be the cause?
A3: This is a common issue related to sample matrix effects.
-
Dilution: Ensure your sample is sufficiently diluted with the mobile phase before injection. High salt concentrations from neutralization can interfere with chromatography.
-
Solvent Mismatch: If your mobile phase is highly organic, the aqueous nature of your neutralized sample might cause peak distortion. Try to match the solvent composition of your sample as closely as possible to the mobile phase.
Section 2: Oxidative Degradation
The aldehyde functional group in this compound is susceptible to oxidation, which would convert it to the corresponding carboxylic acid: 4-(4-Chlorophenoxy)benzoic acid.
Experimental Protocol: Forced Oxidation Study
Objective: To assess the oxidative stability of this compound.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Potassium Permanganate (KMnO₄), 0.1 N solution
-
Acetonitrile (ACN), HPLC grade
-
HPLC system and column as described previously
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Hydrogen Peroxide Oxidation:
-
In a vial, mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the vial at room temperature and protected from light.
-
Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze directly by HPLC after appropriate dilution.
-
-
Permanganate Oxidation:
-
In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 N KMnO₄.
-
Keep at room temperature, protected from light.
-
Before HPLC analysis, the reaction must be quenched. Add a small amount of sodium sulfite or bisulfite solution dropwise until the purple color disappears. Then, dilute for analysis.[1]
-
Troubleshooting & FAQs: Oxidative Degradation
Q1: The degradation with hydrogen peroxide is very slow.
A1: The reaction with H₂O₂ can be slow at room temperature.
-
Gentle Heating: You can gently heat the reaction mixture (e.g., to 40-50°C) to accelerate the reaction.
-
Photo-Fenton Reaction: For a more potent oxidative system, you can introduce a catalytic amount of an iron(II) salt (e.g., ferrous sulfate) to create a Fenton's reagent system. Exposing this mixture to UV light can further enhance the generation of hydroxyl radicals.
Q2: I see a brown precipitate after adding KMnO₄. Is this normal?
A2: Yes, the oxidation of organic compounds by potassium permanganate in neutral or slightly acidic conditions often results in the formation of manganese dioxide (MnO₂), which is a brown solid. This precipitate should be removed before HPLC analysis, for example, by centrifugation or filtration, after quenching the excess permanganate.[1]
Q3: How can I confirm the formation of 4-(4-Chlorophenoxy)benzoic acid?
A3:
-
Reference Standard: The best approach is to use a reference standard of 4-(4-Chlorophenoxy)benzoic acid and compare its retention time.
-
pH-Dependent Retention: The retention time of a carboxylic acid in reverse-phase HPLC is highly dependent on the pH of the mobile phase. If you lower the pH of your mobile phase (e.g., by adding a small amount of formic or acetic acid), the retention time of the carboxylic acid should increase significantly as it becomes more protonated and less polar. The parent aldehyde's retention time will be much less affected.
-
GC-MS after Derivatization: Carboxylic acids are not ideal for direct GC-MS analysis. However, they can be derivatized (e.g., by silylation) to make them more volatile for GC-MS identification.[2]
Section 3: Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of this compound. Photodegradation can be complex, potentially leading to cleavage of the ether bond (similar to hydrolysis) or other reactions involving the aromatic rings.
Experimental Protocol: Photostability Study
Objective: To determine the photostability of this compound.
Materials:
-
This compound
-
Acetonitrile and water (HPLC grade)
-
Quartz cuvettes or vials (transparent to UV light)
-
Photostability chamber with controlled light exposure (UV and visible light sources, as per ICH Q1B guidelines).[3][4]
-
Control samples wrapped in aluminum foil
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) at a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Exposure:
-
Place the sample solution in a quartz container inside the photostability chamber.
-
Prepare a control sample in the same type of container but wrap it completely in aluminum foil to protect it from light. Place it in the chamber alongside the exposed sample.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC to quantify the remaining parent compound and identify any photolytic degradation products.
-
Troubleshooting & FAQs: Photolytic Degradation
Q1: I am not sure if the degradation I am seeing is due to light or heat from the lamp.
A1: This is why the dark control sample is crucial. Any degradation observed in the sample wrapped in aluminum foil is due to thermal effects, not photolysis. The net photolytic degradation is the difference between the degradation in the exposed sample and the degradation in the dark control.
Q2: The degradation is happening too fast and I am losing my parent peak completely in the first time point.
A2: This indicates high photosensitivity. You should reduce the intensity or duration of the light exposure.
-
Reduce Exposure Time: Take earlier time points.
-
Filter the Light Source: If your light source has a broad spectrum, you can use filters to remove the most energetic (shortest) wavelengths to slow down the degradation.[5]
-
Lower Concentration: In some cases, high concentrations can lead to secondary reactions. Try a more dilute solution.
Q3: What are the likely photodecomposition products?
A3: Photodegradation can be complex. Possible products include:
-
Hydrolysis-like products: 4-Hydroxybenzaldehyde and 4-chlorophenol are highly likely due to the cleavage of the ether bond.
-
Dechlorination products: The chlorine atom on the phenoxy ring could be reductively cleaved to yield 4-phenoxybenzaldehyde.
-
Radical reaction products: Complex polymeric materials or other rearranged products can also form.
-
Analysis: A combination of HPLC with diode-array detection (to see if the UV spectrum of the degradant peaks is different from the parent) and LC-MS is the best approach for tentative identification of these photoproducts.
Section 4: Analytical Method Troubleshooting
A robust analytical method is the cornerstone of any degradation study. Here are some common issues and solutions for the HPLC analysis of this compound and its potential degradants.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column contamination.- Sample overload. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if the analyte is basic.- Use a mobile phase with a lower pH to suppress silanol interactions.- Flush the column with a strong solvent.- Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Contamination in the injection system or mobile phase.- Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging. | - Ensure mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column is not efficient.- Co-elution of degradants. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH).- Try a different column with a different stationary phase.- For complex mixtures of degradants, a gradient elution method may be necessary. |
GC-MS Considerations
For the analysis of more volatile degradation products or for confirmation of identity, GC-MS is a powerful tool.
Q: Can I analyze this compound directly by GC-MS?
A: Yes, it should be sufficiently volatile for GC-MS analysis. However, be mindful of the inlet temperature. High temperatures can sometimes cause on-column degradation of thermally labile compounds.
Q: I suspect 4-chlorophenol is a degradant. What is the best way to analyze it by GC-MS?
A: While 4-chlorophenol can be analyzed directly, its acidic proton can lead to peak tailing on standard GC columns. Derivatization, for example, by silylation with a reagent like BSTFA, will improve its chromatographic behavior and provide a characteristic mass spectrum for confirmation.[2]
Q: My GC-MS signal intensity is decreasing after several injections of degraded samples. What is happening?
A: This could be due to contamination of the GC inlet liner or the MS ion source with non-volatile degradation products (e.g., polymers). Regular maintenance, including changing the inlet liner and cleaning the ion source, is essential when analyzing complex mixtures from forced degradation studies.
Visualization of Analytical Workflow
References
- 1. academicjournals.org [academicjournals.org]
- 2. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. iagim.org [iagim.org]
- 5. q1scientific.com [q1scientific.com]
A guide to selecting the optimal solvent system for the crystallization of 4-(4-Chlorophenoxy)benzaldehyde.
Technical Support Center: Crystallization of 4-(4-Chlorophenoxy)benzaldehyde
Welcome to the technical support guide for the crystallization of this compound (CAS No: 61343-99-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent system and troubleshooting common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both success and a deeper understanding of the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of an ideal solvent for crystallizing this compound?
An ideal crystallization solvent must satisfy several key criteria rooted in the thermodynamics of solubility.[1][2] The primary principle is that the solvent should exhibit a steep solubility curve for the compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2][3]
Specifically, for this compound (Melting Point: 54-58 °C[4]), consider the following:
-
Solubility Profile: The compound should be readily soluble in the boiling solvent but sparingly soluble or insoluble in the cold solvent. This differential ensures that the compound dissolves completely to remove insoluble impurities and then precipitates in high yield upon cooling.[1]
-
Boiling Point: The solvent's boiling point should be well below the melting point of the compound (54-58 °C) to prevent the compound from melting in the hot solvent and separating as an oil ("oiling out") rather than crystallizing.[1][2]
-
Inertness: The solvent must not react chemically with this compound.[2]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[1]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]
Q2: How does the molecular structure of this compound influence solvent selection?
The structure of this compound dictates its polarity and potential intermolecular interactions, which are key to predicting its solubility based on the "like dissolves like" principle.[5][6]
-
Non-Polar Features: The molecule contains two aromatic rings and a chloro-substituent, contributing to significant non-polar character. This suggests solubility in non-polar solvents like hexane, cyclohexane, or toluene.[5]
-
Polar Features: The ether linkage (-O-) and the aldehyde group (-CHO) introduce polarity and the potential for dipole-dipole interactions and hydrogen bonding (with protic solvents). This indicates potential solubility in more polar solvents like ethyl acetate, acetone, or alcohols.[5]
This dual character suggests that a single solvent of intermediate polarity or, more likely, a mixed solvent system will provide the optimal solubility gradient needed for effective crystallization.[1] For instance, a polar solvent might dissolve the compound too well even when cold, while a non-polar solvent might not dissolve it sufficiently even when hot.
Q3: When is a mixed solvent system recommended, and how do I choose a suitable pair?
A mixed solvent system is ideal when no single solvent meets all the criteria for good crystallization.[1] This is often the case for compounds like this compound that are too soluble in one class of solvents and too insoluble in another.
Selection Process:
-
Choose a "Good" Solvent: Identify a solvent in which this compound is highly soluble, even at room temperature. Based on its structure, polar organic solvents like ethanol, acetone, or ethyl acetate are strong candidates.
-
Choose a "Poor" Solvent (Anti-Solvent): Find a solvent in which the compound is poorly soluble. Water or non-polar hydrocarbons like hexane or heptane are common choices.[7][8]
-
Ensure Miscibility: The "good" solvent and the "poor" solvent must be fully miscible with each other to form a homogeneous solution.[1] For example, ethanol and water are miscible, as are ethyl acetate and hexane.[1]
The technique involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added back to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9]
Troubleshooting Guide
Q4: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how can I fix it?
Cause: "Oiling out" occurs when the solute melts in the hot solvent before it dissolves, or when a supersaturated solution's temperature is still above the solute's melting point.[2] This is a common issue if the solvent's boiling point is too close to or higher than the compound's melting point (54-58 °C for this compound).[1]
Solutions:
-
Lower the Temperature of Dissolution: Switch to a lower-boiling-point solvent. For example, if you used toluene (BP: 111 °C), try switching to ethyl acetate (BP: 77 °C) or a hexane/ethyl acetate mixture.
-
Increase the Solvent Volume: Add more solvent before heating. This can sometimes lower the saturation temperature to below the compound's melting point.
-
Induce Crystallization at a Lower Temperature: If oiling occurs upon cooling, reheat the solution to redissolve the oil, add a bit more of the "good" solvent, and then allow it to cool more slowly. Try scratching the inner wall of the flask with a glass rod at a temperature well below the melting point to induce crystal formation.[10]
Q5: The solution is cold, but no crystals have formed. What should I do?
Cause: This typically happens for one of three reasons: the solution is not sufficiently saturated (too much solvent was used), the solution is supersaturated but requires an energy input for nucleation, or cooling was too rapid.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic glass fragments provide a surface for crystal nucleation.[10]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal acts as a template for further crystal growth.[10]
-
-
Increase Concentration: If induction fails, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.
-
Add an Anti-Solvent: If you are using a single solvent system, you can carefully add a few drops of a miscible anti-solvent (a solvent in which your compound is insoluble) to the cold solution to decrease the compound's solubility and promote precipitation.
-
Ensure Thorough Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]
Q6: My final product yield is very low. How can I improve it?
Cause: Low yield is often a result of procedural issues rather than a fundamental flaw in the solvent choice.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution (mother liquor) upon cooling, reducing the final yield.
-
Avoid Premature Crystallization: During a hot gravity filtration step (if performed), ensure the funnel and flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Wash Crystals Correctly: Wash the collected crystals with a minimal amount of ice-cold crystallization solvent.[2][10] Using too much washing solvent, or solvent that is not cold, will dissolve some of your purified product.[10]
-
Recover a Second Crop: The mother liquor (the filtrate after collecting the crystals) still contains dissolved product. You can often recover a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling.
Data Presentation & Protocols
Solvent Properties for Crystallization
The following table provides key properties of common laboratory solvents to aid in selecting an appropriate system for this compound (MP: 54-58 °C).
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Comments |
| n-Heptane | 98 | 1.9 | Non-polar. Good as an anti-solvent.[7][8] |
| Toluene | 111 | 2.4 | Non-polar. Caution: BP is too high, risk of oiling out.[1] |
| Diethyl Ether | 35 | 4.3 | Polar. Very low BP, may not provide a good solubility differential.[11] |
| Ethyl Acetate | 77 | 6.0 | Intermediate polarity. Often a good starting point.[5] |
| Acetone | 56 | 21 | Polar. BP is very close to MP, high risk of oiling out.[12] |
| Ethanol | 78 | 24.5 | Polar. Good "good" solvent for mixed systems.[3][12] |
| Methanol | 65 | 33 | Polar. Similar to ethanol. |
| Water | 100 | 80.1 | Very polar. Good as an anti-solvent with alcohols.[12] |
Experimental Protocols
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., heptane, ethyl acetate, ethanol) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed pair.
-
Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: A good solvent is one that required heating to dissolve the solid and produced a large quantity of crystalline precipitate upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the funnel with a small amount of an ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture).[9]
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer the solid to a watch glass for final drying.
Visualized Workflows
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 61343-99-5 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A comparative analysis of the efficiency of different synthetic routes to 4-(4-Chlorophenoxy)benzaldehyde.
In the landscape of pharmaceutical and agrochemical research, the diaryl ether moiety present in 4-(4-Chlorophenoxy)benzaldehyde serves as a critical structural motif. Its synthesis, therefore, is a frequently encountered challenge in medicinal and process chemistry. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the most efficient pathway for their specific needs. We will delve into the mechanistic underpinnings of each method, presenting a critical evaluation of their respective strengths and limitations.
Introduction to Synthetic Strategies
The formation of the diaryl ether linkage in this compound can be approached through several established synthetic strategies. The most prominent among these are the Williamson ether synthesis, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr). Furthermore, advancements in synthetic methodology have introduced techniques such as microwave-assisted synthesis and phase-transfer catalysis to enhance the efficiency of these classical transformations. This guide will explore each of these avenues, providing a comprehensive overview for the discerning researcher.
Route 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a venerable and straightforward method for forming ethers.[1] In the context of this compound, this would involve the reaction of a salt of 4-chlorophenol (the nucleophile) with a 4-halobenzaldehyde, where the halogen acts as a leaving group.
Mechanistic Considerations
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The phenoxide ion, generated by deprotonating 4-chlorophenol with a suitable base, attacks the electrophilic carbon atom of the 4-halobenzaldehyde, displacing the halide leaving group. For this reaction to be efficient, the choice of the leaving group on the benzaldehyde moiety is critical, with the reactivity order being I > Br > Cl > F.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-chlorophenol
-
4-chlorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 80-100 °C and add 4-chlorobenzaldehyde (1.0 eq).
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A similar synthesis of 4-((chlorobenzyl)oxy)benzaldehyde derivatives has been reported with high yields (98-99%).[2]
Route 2: The Copper-Catalyzed Path - Ullmann Condensation
The Ullmann condensation is a powerful method for the formation of diaryl ethers, particularly when the Williamson ether synthesis is not feasible due to the low reactivity of the aryl halide.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[3]
Mechanistic Insights
The precise mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve a copper(I) species.[4] The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst.
Diagram 2: Ullmann Condensation Workflow
Caption: Workflow for Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
Materials:
-
4-chlorophenol
-
4-bromobenzaldehyde
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a Schlenk flask, add 4-chlorophenol (1.2 eq), 4-bromobenzaldehyde (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and heat the mixture to reflux (approximately 110 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Route 3: The Activated Ring Strategy - Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a highly effective method for the synthesis of diaryl ethers when one of the aromatic rings is activated by an electron-withdrawing group.[5] In the case of this compound, the aldehyde group on one ring activates it towards nucleophilic attack by the 4-chlorophenoxide. The use of a highly activated aryl halide, such as 4-fluorobenzaldehyde, is often preferred due to the high electronegativity of fluorine, which enhances the rate of the initial nucleophilic attack.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (4-chlorophenoxide) attacks the carbon atom bearing the leaving group (halide) on the activated aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored.
Diagram 3: SNAr Reaction Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
4-chlorophenol
-
4-fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in DMSO.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 140 °C for 45 minutes.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution (5x) to remove DMSO.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. A similar reaction using 4-methoxyphenol reported a yield of 96%.[6]
Enhancing Efficiency: Modern Synthetic Techniques
The classical methods described above can often be improved in terms of reaction time, yield, and environmental impact by employing modern synthetic technologies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7] The efficient and rapid heating provided by microwaves can accelerate both the Ullmann and SNAr reactions for the synthesis of this compound. For instance, microwave-assisted SNAr reactions of phenols with electron-deficient aryl halides in DMSO with potassium carbonate have been reported to proceed in high yields within 5-10 minutes without the need for a catalyst.[8]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for reactions involving reactants that are soluble in immiscible phases, such as an aqueous base and an organic substrate.[9] In the context of the Williamson ether synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the 4-halobenzaldehyde is dissolved, thereby accelerating the reaction.[10] This can lead to milder reaction conditions, reduced reaction times, and higher yields.
Comparative Analysis
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key parameters of each method.
| Synthetic Route | Typical Reagents | Catalyst | Temperature (°C) | Time | Yield | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-chlorophenol, 4-chlorobenzaldehyde, K₂CO₃ | None | 80-100 | 4-6 h | Good to Excellent | Simple, inexpensive reagents | Slower reaction times |
| Ullmann Condensation | 4-chlorophenol, 4-bromobenzaldehyde, K₂CO₃ | CuI, Ligand | 110 (reflux) | 12-24 h | Moderate to Good | Broad substrate scope | Requires catalyst, longer reaction times, higher temperatures |
| Nucleophilic Aromatic Substitution (SNAr) | 4-chlorophenol, 4-fluorobenzaldehyde, K₂CO₃ | None | 140 | 45 min | Excellent | Rapid, high yielding | Requires activated aryl halide (e.g., 4-fluorobenzaldehyde) |
| Microwave-Assisted SNAr | 4-chlorophenol, 4-fluorobenzaldehyde, K₂CO₃ | None | High | 5-10 min | Excellent | Extremely rapid, high yields | Requires specialized microwave reactor |
| Phase-Transfer Catalysis (Williamson) | 4-chlorophenol, 4-chlorobenzaldehyde, aq. base | Quaternary Ammonium Salt | Room Temp to Moderate | Variable | Good to Excellent | Milder conditions, biphasic system | Requires a catalyst |
Conclusion and Recommendations
For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route using 4-fluorobenzaldehyde offers a compelling combination of high yield and remarkably short reaction time , making it an excellent choice for laboratory-scale synthesis. For researchers with access to the necessary equipment, microwave-assisted SNAr provides an even more rapid and efficient alternative .
The Williamson ether synthesis remains a viable and cost-effective option, particularly for larger-scale preparations where reaction time is less of a critical factor. The Ullmann condensation , while a powerful tool for diaryl ether synthesis in general, is likely less efficient for this specific target compared to the SNAr approach, given the activating effect of the aldehyde group. Finally, the use of phase-transfer catalysis can significantly improve the efficiency of the Williamson synthesis, allowing for milder reaction conditions.
The ultimate choice of synthetic route will depend on the specific constraints and priorities of the research project, including available starting materials, equipment, desired scale, and time considerations. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this compound with high efficiency.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. visitka.narod.ru [visitka.narod.ru]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. fzgxjckxxb.com [fzgxjckxxb.com]
A Senior Application Scientist's Guide to the Purity Validation of Synthesized 4-(4-Chlorophenoxy)benzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. For a key intermediate like 4-(4-Chlorophenoxy)benzaldehyde, utilized in the synthesis of agrochemicals and pharmaceuticals, ensuring its purity is paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity validation, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly specific technique for volatile and semi-volatile compounds.[2]
The Imperative for Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can have significant ramifications on the efficacy and safety of the final active pharmaceutical ingredient (API).[3] These unwanted chemical entities can arise from various stages of the synthesis, including unreacted starting materials, by-products of side reactions, or degradation products. Therefore, a rigorous analytical validation of purity is a critical quality control measure.
The synthesis of this compound, a diaryl ether, is commonly achieved through a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution.[4] This synthetic route, while effective, can introduce specific impurities that must be diligently monitored.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Such as 4-hydroxybenzaldehyde and 1-chloro-4-iodobenzene.
-
Homocoupled By-products: Formation of biphenyl derivatives from the aryl halide.
-
Isomeric By-products: Positional isomers formed during the substitution reaction.
-
Residual Solvents: High-boiling point solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used in Ullmann reactions.[5]
-
Catalyst Residues: Traces of the copper catalyst or ligands used in the reaction.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
For a compound like this compound, which possesses sufficient volatility and thermal stability, GC-MS emerges as a superior analytical technique. It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6]
The Rationale for Choosing GC-MS
The choice of GC-MS is underpinned by its inherent advantages for this specific application:
-
High Resolution Separation: The gas chromatography column effectively separates the target compound from closely related impurities based on their boiling points and interactions with the stationary phase.
-
Unambiguous Identification: The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each eluting compound. This serves as a chemical fingerprint, allowing for confident identification.
-
High Sensitivity: GC-MS can detect and quantify impurities at very low concentrations, often in the parts-per-million (ppm) range, which is crucial for meeting stringent pharmaceutical quality standards.
An In-Depth Experimental Protocol for GC-MS Validation
The following protocol is a robust starting point for the validation of this compound purity. Method validation should always be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[2]
Step 1: Sample Preparation
The goal of sample preparation is to introduce a clean, representative aliquot of the sample into the GC-MS system in a suitable solvent.
-
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of a high-purity solvent such as acetone or dichloromethane to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution of the synthesized this compound at the same concentration (1 mg/mL) in the same solvent.
-
Spiked Sample: To assess for matrix effects and confirm the identification of potential impurities, a spiked sample can be prepared by adding known amounts of potential impurities to the sample solution.
Step 2: GC-MS Instrumentation and Method Parameters
The selection of the GC column and instrument parameters is critical for achieving optimal separation and detection.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Mode | Split (e.g., 50:1) | Prevents column overloading with the main component and allows for sharp peaks. |
| Inlet Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte and impurities. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 50-400) | Allows for the detection of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities. |
GC-MS Workflow Diagram
Caption: Workflow for the purity validation of this compound by GC-MS.
Step 3: Data Analysis and Interpretation
The data acquired from the GC-MS analysis will consist of a total ion chromatogram (TIC) and a mass spectrum for each peak.
-
Peak Identification: The retention time of the major peak in the sample chromatogram should match that of the this compound reference standard. The mass spectrum of this peak should also match the reference spectrum.
-
Impurity Identification: Any additional peaks in the chromatogram are potential impurities. Their mass spectra can be compared against a spectral library (e.g., NIST) for tentative identification. The predicted fragmentation pattern below can also aid in identification.
-
Purity Calculation: The purity of the synthesized compound is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Predicted Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragment Structure | Significance |
| 232/234 | [M]+• | [Cl-C6H4-O-C6H4-CHO]+• | Molecular ion peak (with isotopic peak for 37Cl) |
| 231/233 | [M-H]+ | [Cl-C6H4-O-C6H4-CO]+ | Loss of a hydrogen radical from the aldehyde |
| 203/205 | [M-CHO]+ | [Cl-C6H4-O-C6H4]+ | Loss of the formyl radical |
| 128 | [Cl-C6H4-O]+ | [Cl-C6H4-O]+ | Cleavage of the ether bond |
| 111/113 | [Cl-C6H4]+ | [Cl-C6H4]+ | Chlorophenyl cation |
| 105 | [C6H4-CHO]+ | [C6H4-CHO]+ | Benzoyl cation |
| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation |
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques, which measure different chemical properties.[9]
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| GC-MS | Separation by boiling point and polarity, detection by mass fragmentation. | High specificity and sensitivity for volatile and semi-volatile compounds. Excellent for identifying unknown impurities. | Requires the analyte to be thermally stable and volatile. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Widely applicable to a broad range of compounds, including non-volatile and thermally labile ones. | Less specific than MS detection; co-eluting impurities may not be resolved. Requires a chromophore for detection. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for every impurity.[10] | Lower sensitivity compared to GC-MS and HPLC. Complex mixtures can lead to overlapping signals. |
Conclusion: A Multi-faceted Approach to Purity Validation
For the definitive purity validation of synthesized this compound, Gas Chromatography-Mass Spectrometry stands out as the most suitable primary technique due to its high sensitivity and specificity for this class of semi-volatile aromatic compounds. The detailed protocol and predicted fragmentation patterns provided in this guide offer a solid foundation for developing and validating a robust analytical method.
However, for comprehensive quality control in a pharmaceutical setting, a multi-technique approach is often warranted. High-Performance Liquid Chromatography can provide valuable complementary data, especially for any potential non-volatile impurities. Furthermore, Nuclear Magnetic Resonance spectroscopy offers unparalleled structural confirmation and can be a powerful tool for quantitative purity assessment. By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the highest level of confidence in the purity of their synthesized intermediates, thereby safeguarding the integrity of their scientific endeavors.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. news-medical.net [news-medical.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
How to unambiguously confirm the chemical structure of 4-(4-Chlorophenoxy)benzaldehyde using NMR and IR spectroscopy.
< A Guide to Unambiguous Structure Elucidation:
By a Senior Application Scientist
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. The subtle placement of a functional group or an alteration in connectivity can drastically change a compound's properties and biological activity. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-(4-Chlorophenoxy)benzaldehyde, a molecule possessing several key features that are ideal for illustrating the power of a combined spectroscopic approach.
We will move beyond a simple checklist of spectral features and instead delve into the causality behind the experimental choices and the logic of data interpretation. This self-validating system, integrating Infrared (IR) Spectroscopy with ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, provides a robust framework for any researcher tasked with confirming the structure of a novel or synthesized compound.
The Analytical Challenge: Distinguishing Isomers
The primary challenge in confirming the structure of this compound lies in differentiating it from its potential isomers, such as 2- or 3-(4-Chlorophenoxy)benzaldehyde. While all isomers would share some spectral similarities, the precise substitution pattern on the benzaldehyde ring dictates unique electronic environments for each nucleus. These differences manifest as distinct chemical shifts and coupling patterns in NMR spectroscopy, which, when combined with the functional group information from IR spectroscopy, allow for an unequivocal assignment.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared spectroscopy serves as our initial, rapid screen for the presence of key functional groups. The principle lies in the absorption of specific frequencies of infrared light by molecular bonds, causing them to vibrate. These vibrational frequencies are characteristic of the bond type and its chemical environment.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Expected IR Spectral Features for this compound
The IR spectrum provides clear evidence for the aldehyde and the diaryl ether functionalities.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale and Key Features |
| Aldehyde | C=O Stretch | ~1705-1685 | Strong, sharp absorption. The conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[1][2] |
| Aldehyde | C-H Stretch | ~2850 and ~2750 | Two distinct, often weak to medium bands. The presence of this doublet is highly characteristic of an aldehyde and is a result of Fermi resonance.[3][4][5] |
| Diaryl Ether | Asymmetric C-O-C Stretch | ~1240 | A strong and prominent band is expected for the aryl-O-aryl ether linkage.[6] |
| Aromatic Ring | C=C Stretch | ~1600-1450 | Multiple sharp bands of variable intensity are characteristic of the aromatic rings. |
| Aromatic Ring | C-H Bending (Out-of-Plane) | ~830 | A strong band in this region is indicative of a 1,4-disubstituted (para) benzene ring. |
| Chloro-Aromatic | C-Cl Stretch | ~1090 | This absorption can be of medium to strong intensity. |
The presence of a strong carbonyl absorption around 1700 cm⁻¹, coupled with the characteristic aldehyde C-H stretching doublet, provides strong evidence for an aromatic aldehyde.[1][7] The prominent C-O stretching band around 1240 cm⁻¹ confirms the ether linkage.[8]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9][10] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.
Predicted ¹H NMR Spectral Data for this compound
The 1,4-disubstitution pattern on both aromatic rings leads to a relatively simple and highly informative ¹H NMR spectrum.
| Proton Label | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale and Coupling |
| H-a (Aldehyde) | Singlet | 1H | ~9.9 | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond. It typically appears as a sharp singlet as it has no adjacent protons to couple with.[9][11] |
| H-b | Doublet | 2H | ~7.9 | These protons are ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. They will appear as a doublet due to coupling with the meta protons (H-c).[12] |
| H-c | Doublet | 2H | ~7.1 | These protons are ortho to the electron-donating ether oxygen, which shields them relative to H-b. They will appear as a doublet due to coupling with H-b. |
| H-d | Doublet | 2H | ~7.4 | These protons are on the chlorophenyl ring, ortho to the chlorine atom. They will appear as a doublet due to coupling with H-e. |
| H-e | Doublet | 2H | ~7.0 | These protons are on the chlorophenyl ring, ortho to the ether oxygen. They will appear as a doublet due to coupling with H-d. |
The key diagnostic feature is the presence of four distinct doublets in the aromatic region, each integrating to 2H, and a singlet at around 10 ppm integrating to 1H. This pattern is a hallmark of two para-substituted benzene rings. The chemical shifts are influenced by the electronic nature of the substituents; electron-withdrawing groups like the aldehyde shift signals downfield, while electron-donating groups like the ether oxygen shift signals upfield.[12][13] The typical ortho-coupling constant (³JHH) for aromatic protons is in the range of 6-10 Hz.[14][15]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a spectrum where each unique carbon atom appears as a single line.
-
Data Processing: Similar to ¹H NMR, the data is Fourier transformed and processed.
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum will provide a count of the unique carbon environments and confirm the presence of the key functional groups.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (Aldehyde) | ~191 | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield, making it a very characteristic signal.[16] |
| C-2, C-6 | ~132 | These carbons are ortho to the aldehyde group and are deshielded. |
| C-3, C-5 | ~119 | These carbons are meta to the aldehyde and ortho to the ether oxygen, experiencing a shielding effect from the oxygen. |
| C-4 | ~162 | This quaternary carbon is attached to the electronegative ether oxygen, causing a significant downfield shift.[17] |
| C-1' | ~155 | This quaternary carbon is also attached to the ether oxygen. |
| C-2', C-6' | ~121 | These carbons are ortho to the ether oxygen. |
| C-3', C-5' | ~130 | These carbons are ortho to the chlorine atom. |
| C-4' | ~130 | This quaternary carbon is attached to the chlorine atom.[18] |
The spectrum is expected to show 8 distinct signals in the aromatic region and one signal for the aldehyde carbon, confirming the overall carbon framework. The chemical shifts of the carbons directly attached to the ether oxygen (C-4 and C-1') are significantly downfield.[19]
Synthesizing the Data for Unambiguous Confirmation
The true power of this multi-technique approach lies in the synergy of the data. No single technique provides the complete picture, but together they form a self-validating system.
Caption: Workflow for unambiguous structure elucidation.
The workflow begins with IR spectroscopy to identify the key functional groups. ¹H NMR then provides information on the proton environments and their spatial relationships, strongly suggesting the para-substitution pattern. ¹³C NMR complements this by confirming the carbon skeleton.
For even more complex molecules or to resolve any remaining ambiguities, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[20][21]
-
HSQC would show correlations between directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.[22]
-
HMBC reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular fragments and confirming the connectivity across the ether linkage and the substitution pattern on the rings.[22][23]
By cross-referencing the data from these techniques, a complete and unambiguous picture of the this compound structure emerges. The IR confirms the aldehyde and ether, the ¹H NMR defines the para-substitution of the aromatic rings, and the ¹³C NMR validates the carbon framework. This logical, multi-pronged approach ensures the highest level of confidence in the structural assignment, a critical requirement in modern chemical research and development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 12. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 13. tandfonline.com [tandfonline.com]
- 14. youtube.com [youtube.com]
- 15. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. che.hw.ac.uk [che.hw.ac.uk]
- 18. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 20. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. researchgate.net [researchgate.net]
Cross-validation of the physicochemical properties of 4-(4-Chlorophenoxy)benzaldehyde using multiple literature sources.
An In-Depth Guide to the Physicochemical Properties of 4-(4-Chlorophenoxy)benzaldehyde: A Cross-Validation Approach
Introduction: The Imperative of Verifiable Data in Chemical Research
In the realms of drug development, organic synthesis, and materials science, the purity and established physicochemical properties of a chemical intermediate are paramount. This compound, a versatile aromatic aldehyde, serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a reactive aldehyde group and a stable chlorophenoxy ether linkage, makes it a valuable precursor for creating more complex molecules.[1]
However, the reliability of any research and development process hinges on the accuracy of the data associated with its starting materials. Discrepancies in reported physical constants like melting point or spectral data can indicate impurities or even misidentification of a substance, leading to failed experiments, wasted resources, and questionable results.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive cross-validation of the key physicochemical properties of this compound. By collating and comparing data from multiple reputable commercial and database sources, we aim to establish a reliable property profile for this compound. Furthermore, we will detail the standardized experimental protocols required to verify these properties in your own laboratory, ensuring a self-validating system for quality control and research integrity.
Comparative Analysis of Physicochemical Properties
A thorough review of chemical supplier catalogs and public databases reveals a general consensus on the core properties of this compound, though minor variations exist. These differences, particularly in melting point and appearance, can often be attributed to the purity of the material and the analytical method used for determination.[1][2]
Table 1: Comparison of Reported Physicochemical Properties
| Property | Source 1: Chem-Impex[1] | Source 2: Sigma-Aldrich | Source 3: ChemicalBook[2] | Source 4: TCI[3] |
| CAS Number | 61343-99-5 | 61343-99-5 | 61343-99-5 | 61343-99-5 |
| Molecular Formula | C₁₃H₉ClO₂ | C₁₃H₉ClO₂ | C₁₃H₉ClO₂ | C₁₃H₉ClO₂ |
| Molecular Weight | 232.67 g/mol | 232.66 g/mol | 232.66 g/mol | Not Specified |
| Melting Point | 54-60 °C | 54-58 °C | 54-58 °C | 53.0-57.0 °C |
| Boiling Point | Not Specified | Not Specified | 181 °C / 2.5 mmHg | Not Specified |
| Appearance | Bright white powder | Solid | Light orange to Yellow to Green powder to crystal | Light orange to Yellow to Green powder to crystal |
| Purity | ≥ 99% (HPLC) | 97% | Not Specified | >98.0% (GC) |
| Solubility | Not Specified | Not Specified | Soluble in Toluene | Not Specified |
| Storage | 0 to 8 °C | Not Specified | Inert atmosphere, Room Temp. | Not Specified |
Expert Insights on Data Discrepancies:
-
Melting Point: The reported melting point ranges are quite consistent, generally falling between 53°C and 60°C. A narrow range (e.g., 1-2°C) typically signifies high purity. The broader range of 54-60°C reported by one source could indicate a slightly less pure sample or a different measurement technique.[1] The slight variations between vendors are acceptable and highlight the importance of in-house verification.
-
Appearance: The color variation from "bright white" to "yellow to green" is noteworthy.[1][2] While trace impurities can cause coloration, this may also be due to minor oxidation of the aldehyde group over time. For applications where color is critical, sourcing from a vendor specifying "white powder" or performing a recrystallization is advised.
-
Purity: The specified purity levels of 97% to >99% are typical for a fine chemical intermediate.[1][3] The choice of purity grade should be dictated by the sensitivity of the intended application. For synthesizing pharmaceutical active ingredients, a higher purity grade (≥99%) is strongly recommended.
Workflow for Property Cross-Validation
A systematic approach is essential for validating the properties of a chemical standard. The following workflow illustrates the logical steps from data acquisition to experimental verification and final confirmation.
Caption: Workflow for physicochemical property cross-validation.
Standardized Experimental Protocols
To ensure trustworthy and reproducible results, the following standardized protocols should be employed.
Melting Point Determination
Causality: The melting point is a robust indicator of purity. Impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus for accuracy and ease of use.
Methodology:
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the this compound powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting range (~50 °C).
-
Once the temperature is within 10°C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.
-
Cross-Validation: Perform the measurement in triplicate to ensure reproducibility.
Spectroscopic Characterization
Spectroscopy provides an irrefutable fingerprint of a molecule's structure.
A. Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in the molecule. For this compound, we expect characteristic absorptions for the aldehyde C=O, the aromatic C=C, and the ether C-O-C bonds.
Methodology (ATR-IR):
-
Instrument Background: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify key peaks and compare them to reference spectra.
-
Expected Peaks: Aldehyde C-H stretch (~2850, 2750 cm⁻¹), Aldehyde C=O stretch (~1700-1680 cm⁻¹), Aromatic C=C stretches (~1600-1450 cm⁻¹), and Aryl Ether C-O-C stretch (~1250-1200 cm⁻¹).[4]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming atom connectivity and the chemical environment of each nucleus.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Analysis:
-
¹H NMR: Expect a singlet for the aldehyde proton (CHO) around 9.9-10.1 ppm. The aromatic protons will appear as a series of doublets and multiplets in the 7.0-8.0 ppm region.[4]
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon around 191-193 ppm. Aromatic carbons will appear in the 115-165 ppm range.[4]
-
C. Mass Spectrometry (MS)
Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns. The presence of chlorine gives a characteristic isotopic pattern.
Methodology (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separation & Ionization: The compound is volatilized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI).
-
Analysis:
-
Molecular Ion (M⁺): Look for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), you should observe two peaks: one at m/z 232 (for C₁₃H₉³⁵ClO₂) and another at m/z 234 (for C₁₃H₉³⁷ClO₂). The intensity ratio of these peaks should be approximately 3:1.
-
Conclusion
The cross-validation of physicochemical data is not merely an academic exercise; it is a cornerstone of scientific rigor and reproducibility. For a key synthetic intermediate like this compound, relying on a single data source is insufficient. The presented comparison reveals a strong consensus on the fundamental properties of this compound, with minor, explainable variations. By employing the standardized protocols detailed in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and quality of their materials, thereby ensuring the integrity and success of their scientific endeavors.
References
A Senior Application Scientist's Guide to Certified Reference Standards in Analytical Chromatography: A Comparative Study of 4-(4-Chlorophenoxy)benzaldehyde
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy and reliability of chromatographic analyses hinge on the quality of the reference standards used for calibration and identification. This guide provides an in-depth technical comparison of 4-(4-Chlorophenoxy)benzaldehyde as a certified reference standard (CRS) in analytical chromatography. We will explore its performance characteristics, compare it with viable alternatives, and provide detailed experimental protocols to empower you to make informed decisions for your analytical workflows.
The Critical Role of Certified Reference Standards in Method Validation
In the highly regulated landscape of pharmaceutical development and quality control, method validation is the bedrock of trustworthy analytical results.[1][2][3] A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. Certified Reference Standards (CRSs) are indispensable tools in this process, serving as the benchmark against which analytical performance is measured.[4][5][6]
The use of a CRS, produced under a robust quality system such as ISO 17034:2016 , ensures the metrological traceability of a measurement result.[7][8][9][10][11] This international standard for the competence of reference material producers guarantees that the certified value of the standard is accurate, with a stated uncertainty, and is linked to a national or international standard.[7][8][9][10][11] This traceability is fundamental for ensuring the comparability and validity of analytical data across different laboratories and over time.
This guide focuses on this compound, an emerging CRS for the analysis of aromatic aldehydes, a class of compounds frequently encountered as impurities or synthetic intermediates in the pharmaceutical industry.
Physicochemical Properties of this compound
This compound is a solid, crystalline compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . Its structure, featuring a stable ether linkage and a chlorinated phenyl ring, imparts distinct chromatographic behavior and detectability, making it a suitable candidate for a reference standard.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | --INVALID-LINK--[12] |
| Molecular Weight | 232.66 g/mol | --INVALID-LINK-- |
| CAS Number | 61343-99-5 | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[12] |
| Melting Point | 54-58 °C | --INVALID-LINK-- |
| Purity (as per supplier CoA) | ≥98.0% (NMR) | --INVALID-LINK--[12] |
Comparative Analysis: this compound vs. Alternative Standards
The selection of an appropriate reference standard is a critical decision in method development. Here, we compare this compound with two common alternatives: Benzaldehyde and 4-Chlorobenzaldehyde.
| Feature | This compound | Benzaldehyde | 4-Chlorobenzaldehyde |
| Structural Complexity | Higher, with ether linkage and two aromatic rings. | Simple, single aromatic ring. | Simple, single chlorinated aromatic ring. |
| Molecular Weight | 232.66 g/mol | 106.12 g/mol [13] | 140.57 g/mol [14] |
| Physical State at RT | Solid | Liquid[13] | Solid[14] |
| Volatility | Low | High | Moderate |
| Chromatographic Retention (RP-HPLC) | Higher | Lower | Moderate |
| UV Chromophore | Strong | Moderate | Moderate |
| Suitability as Internal Standard | Excellent, due to unique retention time. | Limited, may co-elute with other simple aromatics. | Good, but may have overlapping retention with similar compounds. |
| Traceability | Available as a Certified Reference Material. | Available as a USP Primary Standard and Certified Reference Material.[13] | Available as an analytical standard. |
Expertise & Experience Insights: The higher molecular weight and lower volatility of this compound make it an excellent choice for applications where sample stability and precise weighing are critical. Its solid form at room temperature simplifies handling and reduces the risk of evaporation, a common issue with liquid standards like Benzaldehyde. Furthermore, its unique structure often leads to baseline separation from common process impurities and other benzaldehyde derivatives in complex matrices, making it an ideal internal standard.
Experimental Protocols for Comparative Evaluation
To provide a framework for your own evaluation, we present detailed, step-by-step methodologies for comparing the performance of this compound, Benzaldehyde, and 4-Chlorobenzaldehyde using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed for the simultaneous analysis of the three reference standards to assess their separation and quantification.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Standard and Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard (this compound, Benzaldehyde, and 4-Chlorobenzaldehyde) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Mixture (10 µg/mL): Pipette 1.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
Trustworthiness through Self-Validation: The inclusion of a system suitability test (SST) before each analytical run is crucial for ensuring the ongoing validity of the method. The SST should include parameters such as retention time reproducibility, peak asymmetry, and theoretical plates for each analyte.
Gas Chromatography (GC) Method
This protocol is suitable for assessing the purity and volatility of the reference standards.
Workflow for GC Method Development
Caption: Workflow for GC method development.
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
Standard and Sample Preparation:
-
Stock Solutions (1000 µg/mL): Prepare as described in the HPLC protocol, using a suitable solvent such as dichloromethane or acetone.
-
Working Standard Mixture (100 µg/mL): Dilute the stock solutions accordingly with the chosen solvent.
Causality in Experimental Choices: The choice of a non-polar DB-5ms column in GC is based on the principle of separating compounds primarily by their boiling points and, to a lesser extent, their polarity. The temperature program is designed to ensure the elution of the less volatile this compound in a reasonable time with good peak shape.
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is grounded in the principles of analytical robustness, reliability, and fitness for purpose.
This compound stands out as a superior Certified Reference Standard for several key reasons:
-
Enhanced Stability: Its solid nature and low volatility minimize concentration changes due to evaporation, a critical factor for ensuring the long-term integrity of the standard.
-
Improved Chromatographic Performance: Its unique structure and higher molecular weight often result in better separation from other components in complex samples, making it an excellent choice for an internal standard.
-
Suitability for a Broader Range of Applications: Its properties make it suitable for both HPLC and GC analysis without the need for derivatization.
While Benzaldehyde and 4-Chlorobenzaldehyde have their applications, their higher volatility and simpler structures can lead to challenges in handling and potential co-elution with other analytes.
The adoption of this compound as a Certified Reference Standard can significantly enhance the accuracy and reliability of your chromatographic analyses, particularly in the demanding environment of pharmaceutical research and quality control. Its use, underpinned by the rigorous quality standards of ISO 17034, provides a solid foundation for data integrity and regulatory compliance.
References
- 1. scispace.com [scispace.com]
- 2. wjpmr.com [wjpmr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Use & Storage of Reference Standards | USP [usp.org]
- 6. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. nata.com.au [nata.com.au]
- 9. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 10. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 11. pacificcert.com [pacificcert.com]
- 12. file.chemscene.com [file.chemscene.com]
- 13. 苯甲醛 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Chlorophenoxy)benzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-(4-Chlorophenoxy)benzaldehyde, a halogenated aromatic aldehyde, demand a rigorous and informed approach. This guide provides a detailed protocol for its proper disposal, grounded in established safety standards and an understanding of the chemical's unique properties. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Immediate Safety Profile & Hazard Identification
Before handling or preparing for disposal, it is imperative to understand the immediate hazards associated with this compound. This compound is a combustible solid that causes skin and serious eye irritation, may cause an allergic skin reaction, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects.[1][2][3]
| Parameter | Identifier | Source(s) |
| GHS Pictograms | Warning | [1][4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects | [1][3][4] |
| Primary Routes of Entry | Ingestion, Inhalation, Skin/Eye Contact | [5] |
| Required Personal Protective Equipment (PPE) | NIOSH-approved N95 dust mask, chemical safety goggles, nitrile gloves, lab coat | [5] |
The Core Principle: Why Halogenated Waste is Different
The presence of a carbon-halogen bond (in this case, carbon-chlorine) places this compound in a special hazardous waste category.[6][7] Unlike non-halogenated organic solvents, which can often be recycled or fuel-blended, chlorinated compounds pose specific challenges:
-
Environmental Persistence: Many chlorinated organic compounds are not readily biodegradable and can persist in the environment, posing long-term risks.[8]
-
Incineration Byproducts: The primary and most effective disposal method for chlorinated waste is high-temperature incineration.[9] However, improper incineration can convert the chlorine into hazardous byproducts like hydrogen chloride (HCl) gas and molecular chlorine (Cl₂). Therefore, disposal must be carried out in a specialized facility equipped with gas scrubbers to neutralize these acidic and toxic emissions.
This fundamental difference is why the segregation of halogenated from non-halogenated waste is the most critical step in a laboratory's waste management program.[10][11] Mixing these waste streams contaminates the entire volume, making it unsuitable for solvent recovery and significantly increasing disposal costs.[10]
Laboratory Waste Segregation Workflow
The following decision tree illustrates the critical workflow for segregating chemical waste in the laboratory to ensure proper disposal of compounds like this compound.
Caption: Decision workflow for laboratory chemical waste segregation.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by waste management professionals.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, don the appropriate PPE as specified in the safety profile table above. This includes chemical safety goggles, gloves, a lab coat, and a dust respirator to prevent inhalation of the solid powder.[5]
Step 2: Waste Container Preparation
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid. The container must be in good condition with no leaks or contamination on the exterior.[11]
-
Label the Container: Prepare a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Clearly write the full chemical name, "this compound," and the CAS number (61343-99-5).[4] Mark all appropriate hazard boxes (e.g., Toxic, Irritant).
Step 3: Waste Transfer
-
Minimize Dust Generation: If transferring solid waste, perform the task in a chemical fume hood to control any airborne dust.[12]
-
Transfer Carefully: Use a dedicated spatula or scoop to transfer the solid waste into the prepared, labeled container.
-
Grossly Contaminated Items: Any items grossly contaminated with the chemical, such as weigh boats or gloves, should also be placed in the same hazardous waste container.
Step 4: Secure and Store
-
Seal the Container: Tightly close the container lid to prevent any spills or release of vapors.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11] The container must be under the control of the laboratory personnel.
Step 5: Arrange for Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or in regular trash.[13] This is strictly prohibited and environmentally harmful.
-
Schedule a Pickup: Follow your institution's established procedure to schedule a hazardous waste pickup with your EHS department or a licensed hazardous waste disposal contractor.[10][12] They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.[8][9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Isolate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Remove Ignition Sources: Although the material is not highly flammable, it is combustible. Remove any nearby sources of ignition as a precaution.[12][14]
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection, chemical goggles, and gloves.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material. For any spill, cover with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[12][14] Do not use combustible materials like sawdust. [14]
-
Collect and Dispose: Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container. Label it clearly as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][14] If inhaled, move to fresh air.[2]
By adhering to these detailed procedures, you uphold the highest standards of laboratory safety and contribute to the responsible management of chemical waste, ensuring that our scientific pursuits do not come at an environmental cost.
References
- 1. This compound - Starshinechemical [starshinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 61343-99-5 [chemicalbook.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. technopharmchem.com [technopharmchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 4-(4-Chlorophenoxy)benzaldehyde: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and organic synthesis, 4-(4-Chlorophenoxy)benzaldehyde is a valuable intermediate. Its unique chemical structure, featuring a chlorophenoxy group, makes it a reactive and versatile building block for creating complex molecules with potential therapeutic applications. However, its utility in the lab is matched by the critical need for meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but with a deep understanding of the principles that underpin laboratory safety.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
These classifications are not mere labels; they are directives that inform every aspect of our handling procedure. The risk of irritation to the skin, eyes, and respiratory system dictates our choice of personal protective equipment and engineering controls. The oral toxicity underscores the importance of stringent hygiene practices to prevent accidental ingestion.
Engineering Controls: Your First Line of Defense
Personal protective equipment is essential, but it should never be the sole line of defense. Engineering controls are designed to minimize exposure at the source.
Chemical Fume Hood: All handling of this compound, especially when dealing with the powder form, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow is critical to capture and exhaust any airborne particulates or vapors, directly mitigating the respiratory irritation hazard (H335).[5]
Ventilated Balance Enclosure: For weighing the powder, a ventilated balance enclosure or a glove bag provides a contained environment that prevents the dispersal of fine particles, offering an additional layer of protection against inhalation.[4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of PPE is crucial for preventing direct contact with this compound. The following table summarizes the required PPE, with detailed explanations below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended when handling larger quantities or during prolonged procedures. | Provides a robust barrier against chlorinated aromatic compounds.[6] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles, directly addressing the serious eye irritation hazard (H319). A face shield offers broader protection for the entire face.[7] |
| Skin and Body Protection | A fully fastened laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact with the chemical.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator should be used when weighing or transferring the powder outside of a fume hood. | Protects against the inhalation of fine particles, which can cause respiratory tract irritation (H335).[8][9][10][11] |
The "Why" Behind Your PPE Choices:
-
Gloves: While various glove types exist, nitrile and neoprene offer good resistance to a broad range of chemicals, including the aromatic and chlorinated structure of this compound.[6] Always inspect gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection: The serious eye irritation hazard (H319) necessitates more than standard safety glasses. Chemical splash goggles provide a seal around the eyes, preventing entry of powders or splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.
-
Respiratory Protection: The fine, powder form of this chemical can easily become airborne. An N95 respirator filters out at least 95% of airborne particles and is the minimum requirement when engineering controls alone may not be sufficient to prevent inhalation.[8][9][10][11] For situations with a higher potential for aerosolization, a higher-rated respirator (e.g., P100) may be warranted.
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide ensures that every step, from preparation to cleanup, is conducted with the utmost attention to safety.
Preparation and Weighing
-
Designate a Work Area: Cordon off and label a specific area within the chemical fume hood for handling this compound.[4]
-
Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and a designated, labeled waste container are within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing the Compound:
-
Use a tared weigh boat.
-
Slowly and carefully transfer the powder from the stock container to the weigh boat using a clean spatula. Avoid any sudden movements that could create dust.[4]
-
Keep the stock container covered when not in use.
-
Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical. Wipe down spatulas and any other reusable items with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.[4][12][13]
-
Clean Work Surfaces: Wipe down the designated work area within the fume hood with a damp cloth.[4]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat (turning it inside out), then eye protection, and finally the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[14]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and disposable lab coats, must be placed in a designated, clearly labeled hazardous waste container.[15] The container should be a durable, sealable plastic bag or drum.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for chlorinated organic solvents.[16][17]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and inform your supervisor or safety officer.
-
Control the Spill:
-
Cleanup:
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[15]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key steps and decision points.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. unisafegloves.com [unisafegloves.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. perrytexas.com [perrytexas.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
